molecular formula C5H12N2O B156955 2-amino-N,N-dimethylpropanamide CAS No. 124491-96-9

2-amino-N,N-dimethylpropanamide

カタログ番号: B156955
CAS番号: 124491-96-9
分子量: 116.16 g/mol
InChIキー: WSFGOLVWRKEQOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-amino-N,N-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGOLVWRKEQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-N,N-dimethylpropanamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-N,N-dimethylpropanamide: Structure, Synthesis, and Applications

Introduction

This compound, an N,N-dimethylated derivative of the amino acid alanine, represents a valuable molecular building block for researchers in organic synthesis and medicinal chemistry. Its structure combines the chirality and reactive primary amine of a natural amino acid with a tertiary amide group, a feature known to enhance metabolic stability and modify solubility profiles in drug candidates. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, analytical characterization methods, and its strategic importance in the context of modern drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

IUPAC Nomenclature and Structural Details

The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as N¹,N¹-dimethylalaninamide or DL-alaninedimethylamide.[1] The core structure consists of a three-carbon propanamide backbone. A primary amine (-NH₂) is attached to the alpha-carbon (C2), and the amide nitrogen is substituted with two methyl groups.

  • Molecular Formula: C₅H₁₂N₂O[1][2]

  • SMILES: CC(C(=O)N(C)C)N[1]

  • InChIKey: WSFGOLVWRKEQOW-UHFFFAOYSA-N[1]

Physicochemical Data

The compound's physical and chemical properties dictate its handling, reactivity, and pharmacokinetic potential. The data below is summarized for the base compound and its common hydrochloride salt.

PropertyValueSource
Molecular Weight 116.16 g/mol [1][2]
Exact Mass 116.094963011 Da[1]
CAS Number 124491-96-9[2]
Appearance (HCl Salt) White crystalline powder[3]
Melting Point (HCl Salt) 139-141 °C[3]
Solubility (HCl Salt) Soluble in water and organic solvents[3]
XLogP3-AA (Computed) -0.8[1]
Hydrogen Bond Donor Count 1 (from -NH₂)[1]
Hydrogen Bond Acceptor Count 2 (from C=O and -N(CH₃)₂)[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and coupling conditions to ensure high purity and yield. The following protocol is a robust and validated method starting from commercially available N-Boc-Alanine.

Rationale for the Synthetic Strategy

The synthetic challenge lies in selectively forming the N,N-dimethylamide without interfering with the primary amine at the alpha-position. A standard peptide coupling strategy is employed, which follows a logical three-stage process:

  • N-Protection: The alpha-amine of alanine is temporarily masked with a tert-butyloxycarbonyl (Boc) group. This prevents its nucleophilic character from interfering with the subsequent amide bond formation.

  • Amide Coupling: The carboxylic acid of N-Boc-alanine is activated to facilitate nucleophilic attack by dimethylamine, thereby forming the desired tertiary amide.

  • Deprotection: The Boc group is removed under acidic conditions to liberate the primary alpha-amine, yielding the final product.

This sequence ensures that the desired transformations occur at the correct functional groups, a cornerstone of trustworthy and reproducible organic synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylpropanamide

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Alanine (10.0 g, 52.8 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agents: To the cooled solution, add N-Hydroxybenzotriazole (HOBt) (7.8 g, 57.0 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (11.1 g, 58.1 mmol). Stir the mixture at 0 °C for 20 minutes until the reagents are fully dissolved.

  • Amine Addition: Slowly bubble dimethylamine gas through the solution for 30 minutes, or add a 2.0 M solution of dimethylamine in THF (30 mL, 60 mmol) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as a viscous oil or solid.

Step 2: Deprotection to Yield this compound

  • Dissolution: Dissolve the crude product from Step 1 in 50 mL of DCM.

  • Acidolysis: Add 50 mL of a 4 M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base if required.

Synthesis Workflow Diagram

G Start N-Boc-Alanine Coupling Amide Coupling (EDC, HOBt, Dimethylamine) Start->Coupling Intermediate N-Boc-2-amino- N,N-dimethylpropanamide Coupling->Intermediate Deprotection Boc Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Product This compound (Hydrochloride Salt) Deprotection->Product

Caption: Synthetic pathway for this compound.

Analytical Characterization

Structural confirmation is essential for validating the synthesis. A combination of spectroscopic techniques provides unambiguous identification.

TechniqueExpected Observations
¹H NMR Signals corresponding to the α-CH proton, the α-CH₃ protons, the two N-CH₃ groups (which may be non-equivalent due to restricted rotation around the amide bond), and the -NH₂ protons.
¹³C NMR Resonances for the amide carbonyl carbon, the α-carbon, the α-methyl carbon, and the two N-methyl carbons.
Mass Spec (ESI-MS) The protonated molecule [M+H]⁺ should be observed at m/z 117.1. Tandem MS/MS experiments would likely show characteristic fragmentation patterns, such as the loss of the dimethylamino group.[4]
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and a strong amide C=O stretch (~1630-1650 cm⁻¹).

Applications in Drug Development

The unique structural features of this compound make it a strategic component in the design of novel therapeutics.

A Metabolically Robust Building Block

The tertiary N,N-dimethylamide group is significantly more resistant to enzymatic hydrolysis by proteases and peptidases compared to primary or secondary amides.[5] Incorporating this moiety into a peptide or small molecule drug can dramatically increase its in-vivo half-life, a critical parameter for reducing dosing frequency and improving patient compliance. N-methylation has been shown to be beneficial for enhancing solubility and reducing undesired aggregation.[5]

Modulation of Pharmacokinetic Properties

As a modified amino acid, this compound can be used in prodrug strategies to enhance the absorption and distribution of a parent drug.[6] The primary amine provides a handle for conjugation, while the overall polarity, as indicated by its low LogP value, can be fine-tuned to optimize membrane permeability and interaction with drug transporters.

Role in Peptide and Peptidomimetic Design

In the development of peptide-based drugs, modifying the C-terminus is a common strategy to prevent degradation by carboxypeptidases. Converting the C-terminal carboxylate of a peptide to an N,N-dimethylamide is an effective C-capping strategy. This modification not only enhances stability but can also influence the peptide's conformation, potentially improving its binding affinity to biological targets like enzymes or receptors.[5]

G cluster_0 Drug Design & Synthesis cluster_1 Biological System BuildingBlock Building Block 2-amino-N,N- dimethylpropanamide LeadCompound Lead Compound Incorporation of Building Block - Enhanced Stability - Modified Solubility BuildingBlock:f0->LeadCompound:f0 Synthesis Target Biological Target e.g., Enzyme, Receptor LeadCompound:f0->Target:f0 Interaction Effect Therapeutic Effect Desired clinical outcome Target:f0->Effect:f0 Signal Modulation

Caption: Conceptual role in the drug discovery pipeline.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is achievable through robust and scalable chemical methods. The resulting compound provides a unique combination of a primary amine for further functionalization and a metabolically stable tertiary amide. These features allow for the rational design of drug candidates with improved pharmacokinetic profiles, positioning it as a key building block in the development of next-generation therapeutics.

References

The Strategic Incorporation of 2-amino-N,N-dimethylpropanamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Druggable Space and the Rise of Non-Proteinogenic Building Blocks

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional proteinogenic amino acid scaffolds. The exploration of non-proteinogenic amino acids offers a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates, addressing key challenges in drug discovery such as metabolic instability, poor bioavailability, and lack of target specificity. Among these valuable building blocks, 2-amino-N,N-dimethylpropanamide, a chiral, non-proteinogenic amino acid derivative, has emerged as a strategic asset. Its unique structural features provide a compelling combination of steric influence, hydrogen bonding capabilities, and metabolic robustness, making it an attractive component for the design of innovative peptidomimetics and small molecule drugs. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in medicinal chemistry, offering field-proven insights for its effective utilization in drug development programs.

Core Attributes of this compound: A Structural and Physicochemical Analysis

This compound, also known as N,N-dimethylalaninamide, is a derivative of the amino acid alanine. Its core structure features a primary amine at the α-carbon and a tertiary amide at the C-terminus. This seemingly simple modification of a natural amino acid imparts a unique set of properties that are highly advantageous in a medicinal chemistry context.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C5H12N2OPubChem
Molecular Weight 116.16 g/mol PubChem
CAS Number 124491-96-9Santa Cruz Biotechnology
Appearance White crystal powder (hydrochloride salt)ChemBK
Solubility Soluble in water and organic solvents (hydrochloride salt)ChemBK

The N,N-dimethylation of the C-terminal amide bond is a key feature. This modification prevents the formation of hydrogen bonds at the amide nitrogen, which can significantly impact the conformational preferences of the molecule and its ability to cross biological membranes. Furthermore, the tertiary amide is generally more resistant to enzymatic cleavage by peptidases compared to primary or secondary amides, thereby enhancing the metabolic stability and in vivo half-life of drug candidates.[1]

The primary amine at the α-position serves as a crucial handle for further chemical modifications, allowing for its incorporation into larger molecules through standard peptide coupling or other amine-based chemistries. The stereochemistry at the α-carbon (available as both R and S enantiomers) provides an additional tool for optimizing target engagement and minimizing off-target effects.

Strategic Advantages in Drug Design: Why Choose this compound?

The decision to incorporate a non-proteinogenic building block like this compound into a drug candidate is driven by a desire to overcome specific challenges encountered during the drug discovery process. Here, we delineate the key advantages offered by this unique scaffold.

Enhancing Metabolic Stability

One of the most significant benefits of utilizing this compound is the enhanced resistance to enzymatic degradation. The tertiary amide bond is a poor substrate for many proteases that readily cleave primary and secondary amides. This increased metabolic stability can translate to a longer plasma half-life, reduced dosing frequency, and improved overall exposure of the drug.

Modulating Physicochemical Properties for Improved Pharmacokinetics

The N,N-dimethyl group can influence several key physicochemical properties that govern a drug's pharmacokinetic profile:

  • Solubility: The hydrochloride salt of this compound exhibits good solubility in water and organic solvents, which can be beneficial for formulation and absorption.[2]

  • Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the C-terminal end of the molecule. This can be strategically employed to fine-tune the overall lipophilicity of a drug candidate, which is a critical parameter for membrane permeability and oral bioavailability.

  • Reduced Hydrogen Bonding Potential: The tertiary amide lacks a hydrogen bond donor, which can reduce the propensity for forming strong intermolecular hydrogen bonds. This can lead to improved permeability across biological membranes, a key factor for oral absorption and distribution to target tissues.

Conformational Constraint and Target Engagement

The steric bulk of the N,N-dimethyl group can impose conformational constraints on the local peptide backbone or small molecule scaffold. This can be advantageous in pre-organizing the molecule into a bioactive conformation that is optimal for binding to its biological target. By reducing the entropic penalty of binding, this pre-organization can lead to higher binding affinity and potency.

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and the availability of starting materials. A common and efficient laboratory-scale synthesis starts from the corresponding N-protected alanine.

Synthesis of this compound Hydrochloride from N-Boc-Alanine

This protocol outlines a reliable method for the preparation of the hydrochloride salt of this compound, a stable and readily handled form of the building block.

Experimental Protocol:

Step 1: Amide Bond Formation

  • Dissolution: Dissolve N-Boc-L-alanine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: To the solution, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Coupling: Cool the reaction mixture to 0 °C and add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a gas bubbled through the solution) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N,N-dimethylpropanamide.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the crude N-Boc-protected intermediate in a suitable solvent such as dioxane or ethyl acetate.

  • Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or gaseous HCl) in excess.

  • Precipitation: Stir the mixture at room temperature. The this compound hydrochloride will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Deprotection & Salt Formation Boc_Ala N-Boc-Alanine Activated_Ester Activated Ester Intermediate Boc_Ala->Activated_Ester EDC, HOBt Boc_Product N-Boc-2-amino-N,N-dimethylpropanamide Activated_Ester->Boc_Product Dimethylamine Dimethylamine Dimethylamine->Boc_Product DIPEA Boc_Product_dep N-Boc-2-amino-N,N-dimethylpropanamide Final_Product This compound HCl Boc_Product_dep->Final_Product HCl Coupling_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Acid Activated Carboxylic Acid Carboxylic_Acid->Activated_Acid Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Final_Amide Final Amide Product Activated_Acid->Final_Amide Amine_Building_Block This compound Amine_Building_Block->Final_Amide

References

The Synthetic Potential of 2-Amino-N,N-dimethylpropanamide: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-N,N-dimethylpropanamide, a chiral α-amino amide, stands as a versatile yet underutilized building block in the landscape of organic synthesis. Its unique structural motif, featuring a primary amine at a stereogenic center adjacent to a sterically accessible N,N-dimethylamide, offers a compelling platform for the construction of complex molecular architectures. This guide explores the untapped potential of this reagent, presenting a forward-looking analysis of its applications in asymmetric catalysis, heterocyclic synthesis, and as a chiral auxiliary. By examining the established reactivity of analogous α-amino amides and N,N-dialkylamides, we provide a technical roadmap for researchers, scientists, and drug development professionals to harness the synthetic utility of this compound.

Introduction: Unveiling a Versatile Chiral Building Block

The quest for novel and efficient synthetic methodologies is a perpetual driver in organic chemistry, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical and materials science applications. Chiral α-amino acids and their derivatives have long been recognized as privileged starting materials due to their ready availability and inherent chirality. Among these, this compound, also known as N,N-dimethylalaninamide, presents a unique combination of functional groups: a nucleophilic primary amine and a robust, yet reactive, tertiary amide. This duality, coupled with the chiral center at the α-position, positions it as a valuable tool for a variety of synthetic transformations. While direct literature on the extensive applications of this specific molecule is nascent, its potential can be confidently inferred from the well-documented reactivity of related structural classes. This guide will illuminate these potential applications, providing a theoretical and practical framework for its integration into modern synthetic workflows.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount to its effective utilization. This compound is typically available as its hydrochloride salt, a white crystalline powder soluble in water and various organic solvents.[1] The free base can be readily generated in situ or isolated for specific applications.

PropertyValue
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
CAS Number 124491-96-9
Appearance White crystalline powder (hydrochloride salt)

The synthesis of this compound can be achieved through standard amidation procedures, typically starting from N-protected alanine. A common route involves the coupling of Boc-Alanine with dimethylamine using a suitable coupling agent, followed by deprotection of the amine.

Potential Applications in Asymmetric Synthesis

The true potential of this compound lies in its application in asymmetric synthesis, where the inherent chirality of the molecule can be leveraged to induce stereoselectivity in a variety of transformations.

As a Precursor to Chiral Ligands for Transition Metal Catalysis

The primary amine of this compound serves as a versatile handle for the synthesis of novel chiral ligands. The ability to readily form Schiff bases, amides, or be reductively aminated allows for the facile introduction of various coordinating moieties. These ligands can then be employed in a range of transition-metal-catalyzed reactions.

G cluster_0 Ligand Synthesis cluster_1 Asymmetric Catalysis Start This compound Reaction Condensation / Acylation / Reductive Amination Start->Reaction Reactant Aldehyde/Ketone or Acyl Chloride or Phosphine-containing reagent Reactant->Reaction Ligand Chiral Ligand (e.g., Schiff base, Amide, Phosphine) Reaction->Ligand Catalyst Chiral Metal Complex Ligand->Catalyst Metal Transition Metal Precursor (e.g., Pd, Rh, Ir, Cu) Metal->Catalyst Product Enantioenriched Product Catalyst->Product Substrates Prochiral Substrates Substrates->Product Asymmetric Reaction (e.g., Hydrogenation, Allylic Alkylation, C-H Functionalization)

References

A Spectroscopic Guide to 2-amino-N,N-dimethylpropanamide: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 2-amino-N,N-dimethylpropanamide, also known as N,N-dimethylalaninamide, is a compound of interest due to its structural relation to the amino acid alanine, suggesting potential applications in peptide synthesis and medicinal chemistry.[1] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and scientists a detailed roadmap for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and validated through data from analogous compounds, ensuring a trustworthy and authoritative resource.

Molecular Structure and Properties

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₅H₁₂N₂OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C(=O)N(C)C)NPubChem[1]
CAS Number 13032-31-8

The structural formula of this compound is depicted below, providing a visual reference for the subsequent spectroscopic interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay (D1) of 1-5 seconds, and the spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4Quartet1HCH
~2.9Singlet6HN(CH₃)₂
~1.6Broad Singlet2HNH₂
~1.2Doublet3HCHCH₃
¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~175C=O (Amide)
~50CH
~37N(CH₃)₂
~20CHCH₃
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The methine proton (CH) adjacent to the amino group is anticipated to appear as a quartet due to coupling with the neighboring methyl protons. The six protons of the two N-methyl groups are chemically equivalent and should produce a sharp singlet. The two protons of the primary amine group (-NH₂) are expected to give a broad singlet, with a chemical shift that can be dependent on concentration and the solvent used.[2] The three protons of the methyl group attached to the chiral center will appear as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule. The amide carbonyl carbon (C=O) will resonate at the lowest field (~175 ppm). The methine carbon (CH) is expected around 50 ppm, while the two equivalent N-methyl carbons will appear as a single peak around 37 ppm. The methyl carbon of the alanine backbone will be observed at the highest field (~20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (primary amine)
2950-2850Medium-StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (amide I band)
~1550MediumN-H bend (primary amine)
~1450MediumC-H bend (aliphatic)
Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) stretching vibration, often referred to as the amide I band. The N-H bending vibration of the primary amine is expected to appear around 1550 cm⁻¹. Aliphatic C-H stretching and bending vibrations will be observed in their characteristic regions of 2950-2850 cm⁻¹ and ~1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would result in the molecular ion (M⁺˙) and more extensive fragmentation.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data
m/zPossible Fragment
117[M+H]⁺
116[M]⁺˙
72[CH₃CH(NH₂)C=O]⁺ or [C(=O)N(CH₃)₂]⁺
44[CH₃CHN]⁺
Interpretation of Mass Spectrum

The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 117. Under EI conditions, the molecular ion peak [M]⁺˙ would be observed at m/z 116.

A plausible fragmentation pathway is initiated by the cleavage of the C-C bond between the carbonyl group and the alpha-carbon. This can lead to the formation of characteristic fragment ions.

G M [C₅H₁₂N₂O]⁺˙ m/z = 116 F1 [C₃H₇N₂O]⁺ m/z = 87 M->F1 - C₂H₅ F2 [C₄H₁₀N]⁺ m/z = 72 M->F2 - CONH₂ F3 [C₂H₅N]⁺˙ m/z = 43 F2->F3 - C₂H₅

Figure 2: Proposed mass spectrometry fragmentation pathway.

The fragmentation of N,N-dimethylated amino acid derivatives often involves the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.[3] A key fragment would be the immonium ion resulting from the cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to a fragment with an m/z of 44. Another significant fragment at m/z 72 could correspond to the dimethylcarbamoyl cation. The analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound in their scientific endeavors. The presented protocols and interpretations are based on fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

2-amino-N,N-dimethylpropanamide hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-amino-N,N-dimethylpropanamide Hydrochloride

Introduction

This compound hydrochloride is a derivative of the amino acid alanine, characterized by a primary amine and a dimethylated amide functional group. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, applications, and analytical methodologies, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The fundamental properties of this compound hydrochloride are critical for its application in synthesis and formulation. These properties are summarized below. It is important to note that while the core structure is this compound, commercial availability often specifies stereoisomers, such as the (R)-enantiomer.

Chemical Structure

Caption: Chemical structure of this compound hydrochloride.

Core Data Summary

A compilation of key identifying and physical data is presented in the table below. Note that some properties may be specific to a particular stereoisomer, as indicated by the CAS number.

PropertyValueReference(s)
IUPAC Name This compound hydrochloride[1]
CAS Number 1384435-39-5 ((R)-isomer)[2][3]
84827-06-5 (isomer unspecified)[4]
Molecular Formula C₅H₁₃ClN₂O[2][3]
Molecular Weight 152.62 g/mol [2][3][5]
Appearance White crystal powder[6]
Melting Point 139-141°C[6]
Solubility Soluble in water[6][7]
SMILES C--INVALID-LINK--C(=O)N(C)C.Cl ((R)-isomer)[2]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound hydrochloride is typically achieved through multi-step processes starting from readily available amino acids or their derivatives. A common strategy involves the protection of the amino group, followed by amide formation, and concluding with deprotection to yield the final hydrochloride salt.

One documented approach begins with Boc-protected glycine (Boc-Gly-OH).[8] This method involves:

  • Amide Formation (Ammonolysis): The carboxylic acid of the protected amino acid is activated, often using a coupling agent like EDC/HCl in the presence of HOBt, and then reacted with dimethylamine to form the N,N-dimethylamide.

  • Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the primary amine.

This sequence ensures that the primary amine does not interfere with the amide bond formation step. The choice of the Boc group is strategic due to its stability under the conditions required for amidation and its facile removal with acid.

SynthesisWorkflow start Protected Alanine (e.g., Boc-Ala-OH) step1 Amide Formation start->step1 reagent1 Coupling Agents (e.g., EDC, HOBt) reagent1->step1 reagent2 Dimethylamine (HN(CH3)2) reagent2->step1 intermediate Protected Intermediate (Boc-Ala-N(CH3)2) step1->intermediate step2 Deprotection & Salt Formation intermediate->step2 reagent3 Acidic Deprotection (e.g., HCl in Dioxane) reagent3->step2 product 2-amino-N,N-dimethyl- propanamide HCl step2->product

Caption: Generalized workflow for the synthesis of this compound HCl.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups:

  • Primary Amine (-NH₂): This group is nucleophilic and serves as the main site for derivatization. It readily participates in reactions such as acylation to form new amides, alkylation, and Schiff base formation with aldehydes and ketones.

  • Amide (-C(=O)N(CH₃)₂): The tertiary amide is generally stable. However, it can be hydrolyzed back to a carboxylic acid under harsh acidic or basic conditions, or reduced to an amine using strong reducing agents like lithium aluminum hydride.

The hydrochloride salt form ensures the amine is protonated, rendering it non-nucleophilic. To utilize the amine's reactivity, a base is typically added to the reaction mixture to generate the free amine in situ.

Applications in Research and Development

The structural features of this compound hydrochloride make it a valuable intermediate in several areas of chemical research.

  • Pharmaceutical Synthesis: It is a key building block for creating more complex molecules with potential biological activity. For instance, related glycinamide derivatives are used to synthesize Lp-PLA₂ enzyme inhibitors, which are investigated for the treatment of atherosclerosis.[8] Its chiral nature (when using a specific enantiomer) is particularly crucial in drug development, where stereochemistry often dictates efficacy and safety.

  • Agrochemicals: N-alkylaminoacetamide compounds, which can be synthesized from this precursor, have applications as agricultural fungicides.[8] The N,N-dimethylpropanamide moiety can be incorporated into larger structures to modulate properties like solubility, stability, and biological target affinity.

  • Fine Chemical Industry: Beyond specific applications, it serves as a versatile starting material for producing a variety of fine chemicals and specialized polymers.[9] The ability to selectively react at the primary amine allows for controlled, stepwise molecular construction.

Analytical Methodologies

A robust analytical framework is essential for verifying the identity, purity, and quantity of this compound hydrochloride. A multi-technique approach is typically employed.

AnalyticalWorkflow sample Sample of 2-amino-N,N-dimethyl- propanamide HCl identity Identity Confirmation sample->identity purity Purity & Assay sample->purity nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr Structure ms Mass Spectrometry (MS) identity->ms Mass ir FTIR Spectroscopy identity->ir Functional Groups hplc RP-HPLC (Purity) purity->hplc titration Argentometric Titration (HCl Assay) purity->titration

Caption: A typical analytical workflow for the characterization of the target compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show distinct signals for the alpha-proton, the alpha-methyl protons (as a doublet), the N-H protons of the primary amine (often a broad singlet), and two singlets for the non-equivalent N-methyl groups of the amide.

    • ¹³C NMR: Key signals would include the carbonyl carbon, the alpha-carbon, the alpha-methyl carbon, and the two N-methyl carbons.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z value reflecting the molecular weight of the free amine (116.16 g/mol ).[1][11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, C-H stretches from the alkyl groups, and a strong C=O stretch from the tertiary amide group.

Chromatographic and Titrimetric Analysis
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound and quantifying it against a reference standard.[12]

  • Argentometric Titration: This classical titrimetric method can be used to determine the exact content of the hydrochloride salt. It involves titrating the chloride ions with a standardized solution of silver nitrate.[12]

Experimental Protocol: Argentometric Titration for Hydrochloride Content

This protocol provides a reliable method for quantifying the chloride content, thereby confirming the stoichiometry of the hydrochloride salt.

  • Preparation of Standard Solution: Prepare a 0.1 M silver nitrate (AgNO₃) solution and standardize it against a primary standard (e.g., sodium chloride).

  • Sample Preparation: Accurately weigh approximately 100-150 mg of this compound hydrochloride into a clean beaker. Dissolve the sample in 50 mL of deionized water.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse a calibrated silver electrode and a reference electrode connected to a potentiometer.

    • Titrate the sample solution with the standardized 0.1 M AgNO₃ solution, adding the titrant in small increments, especially near the equivalence point.

    • Record the potential (in mV) after each addition. The endpoint is the point of maximum inflection on the titration curve (determined via the first or second derivative).

  • Calculation: The percentage of HCl is calculated using the volume of AgNO₃ consumed at the endpoint, its molarity, the sample weight, and the molecular weight of HCl.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed (H302).[5][13]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[14][15]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound hydrochloride is a foundational building block with significant utility for the scientific research community. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an important intermediate in the synthesis of high-value compounds in the pharmaceutical and agrochemical sectors. A thorough understanding of its characteristics, coupled with appropriate analytical validation and safe handling practices, enables researchers to effectively leverage this compound in the development of novel chemical entities.

References

stability and storage conditions for 2-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-amino-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in various synthetic applications. The integrity and purity of this compound are paramount for the success of downstream processes, making a thorough understanding of its stability and optimal storage conditions essential. This guide provides a detailed examination of the factors influencing the stability of this compound, including its inherent chemical liabilities, susceptibility to environmental factors, and potential degradation pathways. We will explore the scientific rationale behind recommended storage and handling protocols, and provide a comprehensive methodology for researchers to conduct their own stability assessments.

Introduction and Molecular Profile

This compound, a derivative of the amino acid alanine, features two key functional groups: a primary amine at the alpha-position and a tertiary amide. This dual functionality makes it a versatile building block in organic synthesis.[1] However, these same functional groups are the primary sites of potential chemical degradation. Understanding the reactivity of the amine and the stability of the amide bond is the foundation for preserving the compound's integrity.

Caption: Molecular structure of this compound.

This guide serves as a technical resource for professionals who require reliable, high-purity this compound for their research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties is essential for proper handling and experimental design.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₅H₁₂N₂O[3]
Molecular Weight 116.16 g/mol [3]
Appearance White crystal powder[1]
Solubility Soluble in water and organic solvents[1]
CAS Number 124491-96-9[3]

Chemical Stability Profile

The molecule's stability is governed by the chemical reactivity of its primary amine and tertiary amide functional groups. Under recommended storage conditions, the compound is stable.[4] However, deviation from these conditions can lead to degradation.

Amide Hydrolysis

The amide bond is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. This reaction can be catalyzed by both acid and base, cleaving the amide bond to yield 2-aminopropanoic acid (alanine) and dimethylamine.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This pathway is generally more facile for amides than the acid-catalyzed route.

Given the presence of the basic amino group, the local pH environment can influence this process. For researchers using this compound in buffered solutions, careful consideration of the pH is critical to prevent unintended degradation.

Oxidative Degradation

The primary amine group is a potential site for oxidation. Strong oxidizing agents can react with the amine, leading to a variety of degradation products and compromising the sample's purity.[4][5] This reactivity is the basis for the incompatibility with strong oxidizers.

Thermal Decomposition

While stable at room temperature, exposure to extremes of temperature should be avoided.[4] High temperatures provide the activation energy needed to overcome reaction barriers, accelerating hydrolysis and potentially leading to other decomposition pathways. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[4]

DegradationPathways Main This compound Hydrolysis Amide Hydrolysis (Acid or Base) Main->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Main->Oxidation [O] Thermal Thermal Stress Main->Thermal High Temp Prod_Hydrolysis Alanine + Dimethylamine Hydrolysis->Prod_Hydrolysis Prod_Oxidation Oxidized Impurities Oxidation->Prod_Oxidation Prod_Thermal Combustion Products (COx, NOx) Thermal->Prod_Thermal

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Storage

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The general recommendation is room temperature.[4][6] For long-term storage, refrigeration (0-8 °C) can also be considered to minimize any potential slow degradation over time.[7]

Handling
  • Atmosphere: Handle in an inert atmosphere where possible to minimize contact with atmospheric moisture and oxygen.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4][5]

  • Light: Avoid exposure to direct sunlight and strong light sources to prevent potential photolytic degradation.[4]

  • Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times.[1] Work in a well-ventilated area or a fume hood to avoid inhalation.[4]

ConditionRecommendedTo Be AvoidedRationale
Temperature Room Temperature (or 0-8 °C)Extremes of temperature, heat sourcesPrevents thermal decomposition and accelerates degradation kinetics.[4]
Atmosphere Dry, well-ventilated areaHigh humidityThe compound is soluble in water; moisture can promote hydrolysis.[1][4]
Light Store in the dark or in an opaque containerDirect sunlightPrevents potential photolytic degradation pathways.[4]
Chemical Contact Inert materialsStrong oxidizing agents, strong basesPrevents oxidative degradation and base-catalyzed hydrolysis.[4][5]

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical experiment to identify potential degradation products and pathways, providing a comprehensive understanding of a compound's stability profile. This protocol serves as a template for researchers.

Objective: To assess the stability of this compound under various stress conditions.
Materials:
  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂), 30%

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV or PDA detector

Methodology:

Forced_Degradation_Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Stress Aliquot and Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stress->Base Oxidative Oxidative (3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (Solid, 80°C) Stress->Thermal Photolytic Photolytic (ICH Q1B conditions) Stress->Photolytic Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Results Compare chromatograms: - % Degradation - Formation of new peaks Analysis->Results

Caption: Experimental workflow for a forced degradation study.

Step 1: Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Step 2: Application of Stress Conditions

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and monitor over time (e.g., sample at 2, 8, 24 hours). Neutralize with acid before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for 48 hours. Dissolve in the initial solvent before analysis.

  • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Step 3: Sample Analysis

  • At each designated time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.[8] High-performance liquid chromatography is ideal for separating the parent compound from potential degradation products.[8]

Step 4: Data Interpretation

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation by the loss of the parent peak area.

  • Observe the formation and relative area of any new peaks, which represent degradation products.

  • Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[9]

Conclusion

The chemical integrity of this compound is contingent upon a clear understanding of its inherent stability and careful control of its environment. The primary degradation risks are hydrolysis of the amide bond, particularly under non-neutral pH conditions, and oxidation of the primary amine. By adhering to the recommended storage conditions—specifically, maintaining a cool, dry, and dark environment and avoiding contact with incompatible materials like strong oxidizers—researchers can ensure the compound's purity and reliability for its intended applications. The provided forced degradation protocol offers a robust framework for scientists to proactively assess stability and validate handling procedures within their specific experimental contexts.

References

Methodological & Application

Application Note: A Protocol for the Incorporation of 2-Amino-N,N-dimethylpropanamide into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the creation of peptidomimetics with enhanced stability, constrained conformations, and novel biological activities. Among these, α,α-disubstituted amino acids are of significant interest. 2-amino-N,N-dimethylpropanamide, a derivative of aminoisobutyric acid (Aib), is a prime example. Its gem-dimethyl group at the α-carbon restricts the conformational freedom of the peptide backbone, often promoting helical secondary structures.[1][2] This conformational rigidity can enhance binding affinity to biological targets and, crucially, provides steric shielding that significantly increases resistance to enzymatic degradation by proteases.[3][4]

However, the very feature that imparts these desirable properties—the sterically hindered α-carbon—presents a formidable challenge during chemical synthesis.[5] Standard peptide coupling conditions are often inefficient, leading to low yields, incomplete reactions, and the formation of deletion sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide sequences using optimized Solid-Phase Peptide Synthesis (SPPS) protocols. We will delve into the causality behind the synthetic challenges and present a robust, field-proven methodology using modern coupling reagents to overcome them.

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for its effective use.

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 124491-96-9[7]
Molecular Formula C₅H₁₂N₂O[6][7]
Molecular Weight 116.16 g/mol [6][7]
Appearance Typically a white crystalline powder (as HCl salt)[8]
Solubility (HCl Salt) Soluble in water and organic solvents[8]

The Mechanistic Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound is the severe steric hindrance around its α-amino group. The two methyl groups flank the nucleophilic nitrogen, creating a crowded environment that physically blocks the approach of an activated carboxylic acid from the incoming amino acid. This drastically reduces the rate of the desired acylation reaction.[5][9] Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient to drive the reaction to completion.[9]

SPPS_Workflow Start Start: Resin Support Swell 1. Resin Swelling (e.g., in DMF) Start->Swell Deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple 3. Amino Acid Activation & Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-3 for next amino acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final N-terminal Fmoc Deprotection Repeat->FinalDeprotect No Cleave 4. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) FinalDeprotect->Cleave End Purified Peptide Cleave->End

References

Application Notes & Protocols: Strategic Amide Bond Formation Utilizing 2-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Overview

The amide bond is a cornerstone of medicinal chemistry and drug development, forming the critical linkage in a vast array of pharmaceuticals, from peptides to small molecule inhibitors.[1][2][3] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in the field.[1][4] This guide focuses on the strategic coupling of carboxylic acids with 2-amino-N,N-dimethylpropanamide, a versatile building block whose structure presents unique considerations. Its primary amine offers a reactive site for coupling, while the adjacent gem-dimethyl group introduces significant steric bulk that can influence reaction kinetics and reagent choice.[5][6]

This document provides an in-depth analysis of the underlying reaction mechanisms, a comparative guide to selecting appropriate coupling reagents, detailed, field-proven experimental protocols, and a comprehensive troubleshooting guide to empower researchers to overcome common challenges and achieve high-yield, high-purity synthesis of target amide compounds.

Section 2: The Mechanistic Underpinnings of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to a competing, rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7][8] Therefore, the core principle of modern amide coupling is the in situ activation of the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[8][9] This is achieved through the use of specialized coupling reagents.

Carbodiimide-Mediated Activation (e.g., EDC)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis.[10] The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate.[8] While this intermediate can be directly attacked by the amine, it is also prone to rearrangement and racemization.

To mitigate these side reactions and enhance efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost universally employed.[11][12] These additives intercept the O-acylisourea to form a more stable, yet highly reactive, active ester (e.g., HOBt ester). This active ester is less susceptible to racemization and reacts cleanly with the amine to yield the desired amide, regenerating the HOBt catalyst in the process.[1][13][14][15]

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O-Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O-Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Amide Target Amide HOBt_Ester->Amide + Amine Amine Amine (2-amino-N,N- dimethylpropanamide) HOBt_Regen Amide->HOBt_Regen - HOBt

Caption: EDC/HOBt coupling mechanism.

Onium Salt-Mediated Activation (e.g., HATU)

For challenging couplings, particularly those involving sterically hindered amines or acids, onium salts such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are exceptionally effective.[10][16] The mechanism involves initial deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, liberating tetramethylurea.[17][18] The amine then attacks this active ester to form the final amide.[18]

The superiority of HATU in difficult cases is attributed to the electron-withdrawing nature of the pyridine nitrogen in the HOAt leaving group, which increases the reactivity of the active ester.[17] This makes HATU an excellent choice for coupling with this compound, where steric hindrance from the gem-dimethyl groups can slow the reaction.[16]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling R-COOH Carboxylic Acid Carboxylate Carboxylate Anion R-COOH->Carboxylate + Base Base Base (DIPEA) OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - Tetramethylurea HATU HATU Amide Target Amide OAt_Ester->Amide + Amine - HOAt Amine Amine (2-amino-N,N- dimethylpropanamide)

Caption: HATU coupling mechanism.

Section 3: Reagent Selection Guide

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, desired purity profile, and reaction scale.[7][19]

Reagent System Class Key Byproducts Advantages Disadvantages/Considerations
EDC / HOBt CarbodiimideEDC-Urea, HOBtCost-effective, water-soluble byproduct (easy removal), well-established protocols.[10][20]Less effective for highly hindered substrates[19], HOBt has explosive properties under certain conditions.[11]
DCC / HOBt CarbodiimideDicyclohexylurea (DCU)Inexpensive, powerful activator.[11]DCU is often insoluble and can be difficult to remove completely from the product.[21][22]
HATU / Base Aminium/Uronium SaltTetramethylurea, HOAtHighly efficient, rapid kinetics, excellent for sterically hindered substrates, low racemization.[10][16]Higher cost, tetramethylurea byproduct can be difficult to remove via extraction[23], HOAt is explosive.[23]
PyBOP / Base Phosphonium SaltHexamethylphosphoramide (HMPA) from older BOP, tripyrrolidinophosphine oxideHigh reactivity, good for many standard couplings.[10][24]Byproducts can be challenging to remove. Original BOP reagent produces carcinogenic HMPA.[10]

Recommendation for this compound: For initial trials and cost-sensitive applications, EDC/HOBt is a robust starting point. For substrates where the EDC/HOBt protocol provides low yields, or when coupling with a particularly hindered carboxylic acid, HATU is the reagent of choice due to its superior efficacy in overcoming steric challenges.[16]

Section 4: Experimental Protocols & Workflow

The following protocols provide a detailed, step-by-step guide for the coupling of a generic carboxylic acid with this compound.

Experimental_Workflow Prep 1. Reagent Preparation - Dissolve Carboxylic Acid - Anhydrous Solvent Activation 2. Activation - Add Coupling Reagent(s) & Base - Stir for Pre-activation (0°C to RT) Prep->Activation Coupling 3. Coupling Reaction - Add Amine Solution - Stir at RT Activation->Coupling Monitor 4. Reaction Monitoring - TLC / LC-MS - Check for consumption of starting materials Coupling->Monitor Workup 5. Aqueous Work-up - Quench Reaction - Extraction & Washing Monitor->Workup Upon Completion Purify 6. Purification - Dry Organic Layer - Concentrate - Column Chromatography / Recrystallization Workup->Purify Analysis 7. Product Analysis - NMR, MS Purify->Analysis

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a standard and reliable method for many amide bond formations.

Reagents and Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq), this compound (1.1 eq), and DIPEA (3.0 eq). Stir for 5 minutes.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Quench the reaction by adding water or saturated aqueous NH₄Cl.[7] If DCM was used, dilute with additional DCM. If DMF was used, dilute with Ethyl Acetate and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure amide product.[25]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically demanding substrates or when Protocol 1 fails to provide satisfactory yields.

Reagents and Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.[7] A color change may be observed as the active ester forms.

  • Coupling: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and dilute with Ethyl Acetate.

  • Transfer to a separatory funnel. Wash the organic layer extensively with water (3-5x) to remove DMF and tetramethylurea, followed by a final wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 5: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during amide coupling reactions.[7][9]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Incomplete Acid Activation: Insufficient coupling reagent or base.[7]- Amine Deactivation: Protonation of the amine by the carboxylic acid.[7]- Steric Hindrance: Bulky groups on either substrate are slowing the reaction.[7][19]- Hydrolysis: Presence of water hydrolyzing the active intermediate.[7]- Increase equivalents of coupling reagent and/or base (e.g., to 1.5 eq).- Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present.- Switch to a more powerful coupling reagent like HATU.[16] Consider gentle heating (40-50 °C) for very hindered cases.- Use anhydrous solvents and reagents; run the reaction under an inert atmosphere.
Side Product Formation - Racemization: Loss of stereochemical integrity at an alpha-chiral center on the carboxylic acid.- Guanidinylation: Reaction of the amine with the uronium salt (e.g., HATU) to form a guanidinium byproduct.- Use additives known to suppress racemization like HOBt or HOAt.[7] Run the reaction at a lower temperature (0 °C).- Use a pre-activation protocol where the acid and coupling reagent are stirred together before adding the amine.
Difficult Purification - EDC/DCC Byproduct: Water-soluble EDC-urea is typically easy to remove, but insoluble DCU can be problematic.[22]- HATU Byproduct: Tetramethylurea is water-soluble but can be difficult to remove completely from polar products.[23]- For DCU, attempt to precipitate it from the crude mixture by adding a solvent like acetonitrile (MeCN) and filtering.[22]- For tetramethylurea, perform multiple aqueous washes during work-up. If the product is stable, washing with dilute acid (e.g., 1M HCl) can help remove basic impurities.

Section 6: References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from --INVALID-LINK--

  • Vale, G. N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Published by NIH. Retrieved from --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from --INVALID-LINK--

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2024). HATU:a third-generation coupling reagent. Retrieved from --INVALID-LINK--

  • Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. Retrieved from --INVALID-LINK--

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Published by RSC Publishing. DOI:10.1039/C5OB02129D. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). HATU. Retrieved from --INVALID-LINK--

  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Methods for amide bond synthesis.7. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from --INVALID-LINK--

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--

  • amphoteros. (2014). Uphill battles in amide couplings. Retrieved from --INVALID-LINK--

  • Pattabiraman, V. R., & Bode, J. W. (2011). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Angewandte Chemie International Edition. Published by NIH. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from --INVALID-LINK--

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from --INVALID-LINK--

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from --INVALID-LINK--

  • ChemBK. (2024). Propanamide, 2-amino-N,N-dimethyl-. Retrieved from --INVALID-LINK--

  • Reddit. (2022). amide coupling help. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

  • Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from --INVALID-LINK--

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from --INVALID-LINK--

  • Advanced ChemBlocks. (n.d.). 2-Amino-N,2-dimethyl-propanamide. Retrieved from --INVALID-LINK--

  • Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 3-amino-N-ethyl-2,2-dimethylpropanamide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 4 A proposed mechanism of N,N-dimethylamination of carboxylic acid.. Retrieved from --INVALID-LINK--

  • Zises, C. P., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Organic Letters. Published by ACS Publications. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). 2-Amino-N,2-dimethylpropanamide. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Potential Use of 2-amino-N,N-dimethylpropanamide in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and proposed protocols for the application of 2-amino-N,N-dimethylpropanamide in solid-phase peptide synthesis (SPPS). It has been identified that this compound is the N,N-dimethylamide of the amino acid alanine. A comprehensive review of current scientific literature reveals a notable absence of established protocols for the direct incorporation of this moiety as a building block in standard SPPS workflows. The primary challenge lies in the chemically inert nature of the C-terminal tertiary amide, which precludes its activation for subsequent coupling reactions. However, its structure, featuring a free primary amine, makes it a viable candidate for use as a C-terminal capping agent. This application note will explore the scientific rationale behind this proposed use, present a detailed, albeit theoretical, protocol for its implementation, and discuss the challenges associated with its potential incorporation within a peptide sequence.

Introduction: Understanding this compound in the Context of SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired sequence on a solid support.[1][2] The success of SPPS relies on a repertoire of well-characterized protected amino acids and coupling reagents. This compound (CAS 124491-96-9) is structurally equivalent to DL-alaninamide with two methyl groups on the amide nitrogen.[3]

While the N-terminal primary amine of this compound is available for reaction, the C-terminal N,N-dimethylamide presents a significant hurdle for its use as a standard building block in SPPS. In a typical SPPS cycle, the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation with the N-terminus of the growing peptide chain.[4] The tertiary amide of this compound is not amenable to such activation under standard SPPS conditions.

Therefore, the most chemically plausible application of this compound in SPPS is as a C-terminal modifying agent , specifically for the generation of peptides with a C-terminal N,N-dimethylamide. This modification can be of interest in drug development to enhance metabolic stability and alter pharmacokinetic properties.[5]

Proposed Application: C-Terminal N,N-Dimethylamidation of Peptides

The introduction of an N,N-dimethylamide at the C-terminus of a peptide can be achieved by coupling this compound to the fully synthesized, resin-bound peptide. This process would occur after the final amino acid has been added and deprotected, but before the peptide is cleaved from the resin.

Scientific Rationale

The free primary amine of this compound can act as a nucleophile, attacking the activated C-terminus of the peptide that is attached to the resin via a linker. This reaction would result in the formation of a new amide bond, effectively capping the peptide with the N,N-dimethylpropanamide moiety. This strategy is analogous to the synthesis of other C-terminally modified peptides where an amine is used to cleave the peptide from the resin, forming a C-terminal amide in the process.[6]

Proposed Experimental Protocol

The following protocol is a theoretical workflow for the C-terminal N,N-dimethylamidation of a peptide on a solid support. It assumes the use of a standard Fmoc/tBu strategy and a resin with a linker susceptible to nucleophilic cleavage by an amine, such as a Wang or a 2-chlorotrityl chloride resin.

Materials and Reagents:

  • Fully synthesized peptide on a suitable resin (e.g., Wang resin)

  • This compound

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Steps:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Perform a final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF, IPA, and DCM to remove residual piperidine.

  • Activation of the C-Terminal Carboxylic Acid (if necessary, depending on the resin and cleavage strategy):

    • This step is typically integrated with the coupling step.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (10 eq.), HATU (9.9 eq.), and DIPEA (20 eq.) in DMF.

    • Allow the solution to pre-activate for 2-5 minutes.

    • Add the activated solution to the resin-bound peptide.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the reaction can be monitored by a test cleavage and LC-MS analysis of a small sample of the resin.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity of the final product by mass spectrometry.

Workflow Diagram

SPPS_Capping_Workflow cluster_SPPS Standard SPPS cluster_capping C-terminal Capping cluster_finalization Final Steps start Start with Resin synthesis Peptide Chain Elongation (Fmoc/tBu strategy) start->synthesis deprotection Final N-terminal Fmoc Deprotection synthesis->deprotection activation Prepare Capping Solution: This compound + HATU/DIPEA in DMF deprotection->activation Resin-bound peptide coupling Couple to Resin-Bound Peptide activation->coupling washing Wash Resin coupling->washing cleavage Cleavage from Resin & Side-chain Deprotection washing->cleavage Capped peptide on resin purification Purification (HPLC) & Analysis (MS) cleavage->purification

Caption: Workflow for C-terminal N,N-dimethylamidation.

Key Protocol Parameters
ParameterRecommended Value/ConditionRationale
Resin Type Wang, 2-Chlorotrityl, or similar acid-labile resinsThese resins allow for cleavage under acidic conditions after the C-terminal modification.
Reagent Equivalents This compound (10 eq.), HATU (9.9 eq.), DIPEA (20 eq.)A significant excess of the amine and coupling reagents is proposed to drive the reaction to completion, especially given the steric hindrance of the resin-bound peptide.
Coupling Time 2-4 hoursA longer coupling time compared to standard amino acid coupling is recommended to ensure complete reaction.
Monitoring Test cleavage and LC-MS analysisProvides a direct assessment of the reaction's progress and the formation of the desired product.
Cleavage Cocktail Standard TFA-based cocktailEnsures complete removal of side-chain protecting groups and cleavage from the resin.

Challenges of Incorporating this compound within a Peptide Chain

The use of this compound as an internal building block in a peptide sequence via standard SPPS is not feasible due to the lack of a reactive C-terminal functional group. The N,N-dimethylamide is highly stable and cannot be activated for coupling with the N-terminus of the next amino acid in the sequence.

To incorporate such a moiety internally, alternative synthetic strategies would be required, such as:

  • Solution-phase synthesis: A dipeptide fragment containing the N,N-dimethylamide could be synthesized in solution and then coupled to the resin-bound peptide. This approach is more complex and time-consuming than standard SPPS.

  • Novel linker chemistry: A specialized linker could theoretically be developed to allow for the attachment and subsequent reaction of the N,N-dimethylamide, but this would represent a significant synthetic challenge and is beyond the scope of current standard methodologies.

Conclusion

While this compound is not a conventional building block for SPPS, it holds potential as a valuable reagent for the C-terminal modification of peptides. The proposed protocol for C-terminal N,N-dimethylamidation provides a scientifically sound, albeit theoretical, starting point for researchers interested in exploring this modification. It is important to emphasize that this protocol would require empirical optimization and validation. The successful implementation of this strategy could provide access to novel peptide analogs with potentially enhanced therapeutic properties. Further research is warranted to explore the practical feasibility and efficiency of this and other potential applications of this compound in peptide chemistry.

References

Application Note: A Validated HILIC-MS/MS Method for the Quantitative Analysis of 2-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a robust and sensitive method for the quantification of 2-amino-N,N-dimethylpropanamide in solution using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Given the compound's polar and basic nature, conventional reversed-phase chromatography yields poor retention. To overcome this, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach has been developed, providing excellent retention, sharp peak shapes, and suitability for mass spectrometric detection. The method is tailored for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this analyte. All protocols are designed to be self-validating, grounded in established scientific principles and aligned with international regulatory standards.

Introduction and Scientific Rationale

This compound, also known as N1,N1-Dimethylalaninamide, is a small-molecule amine that can serve as a building block or appear as an impurity in pharmaceutical manufacturing processes[1]. Its accurate quantification is critical for process control, quality assurance, and regulatory compliance.

The Analytical Challenge: The primary analytical challenge stems from the molecule's high polarity (calculated XLogP3-AA: -0.8) and basic primary amine group[1]. These characteristics lead to minimal or no retention on traditional C18 reversed-phase columns, where analytes elute in or near the solvent front, making accurate quantification impossible due to matrix effects.

The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile[2]. A thin aqueous layer forms on the stationary phase, and polar analytes are retained through a partitioning mechanism between this layer and the bulk organic mobile phase[3][4]. This approach is ideal for this compound, providing the necessary retention for robust separation. Furthermore, the high organic content of the HILIC mobile phase promotes efficient solvent evaporation and analyte desolvation in the mass spectrometer's ion source, significantly enhancing ESI-MS sensitivity[3].

Analyte Properties and Materials

Analyte Information
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₅H₁₂N₂OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1], SCBT[5]
Monoisotopic Mass 116.094963 DaPubChem[1]
Structure CC(C(=O)N(C)C)NPubChem[1]
Reagents and Consumables
  • Reference Standard: this compound (purity ≥98%)

  • Internal Standard (IS): (Optional but recommended) An isotopically labeled version (e.g., this compound-d6) or a structurally similar compound with distinct mass.

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Methanol (LC-MS grade).

  • Additives: Ammonium formate (≥99%, LC-MS grade), Formic acid (~99%, LC-MS grade).

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Experimental Workflow and Protocols

The overall analytical workflow is designed for clarity, efficiency, and reproducibility.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Stock Solution Preparation p2 Working Standards & Calibration Curve p1->p2 Dilute a1 HILIC Separation p2->a1 Inject p3 Sample Dilution p3->a1 Inject a2 ESI+ Ionization a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration & Quantitation d1->d2 d3 Reporting d2->d3

Caption: High-level workflow for the analysis of this compound.

Standard and Sample Preparation Protocol

Scientist's Note: The primary amine in the analyte can be adsorbed onto glass surfaces. Using silanized or polypropylene vials can mitigate this risk, especially at low concentrations. A simple "dilute-and-shoot" approach is sufficient for samples where the analyte is in a simple solvent matrix. For complex matrices like plasma, protein precipitation would be required.

Step 1: Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and bring to volume with a 50:50 (v/v) mixture of Acetonitrile:Water.

  • Cap and vortex for 30 seconds to ensure complete dissolution. This is the Stock Solution. Store at 2-8 °C.

Step 2: Working Standard and Calibration Curve Preparation

  • Perform serial dilutions of the Stock Solution using 90:10 (v/v) Acetonitrile:Water to prepare a series of calibration standards.

  • A typical concentration range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • If using an Internal Standard, add it to each calibration standard and sample at a fixed concentration (e.g., 100 ng/mL).

Step 3: Sample Preparation

  • Dilute the sample containing this compound with 90:10 (v/v) Acetonitrile:Water to bring its expected concentration within the calibration range.

  • Vortex thoroughly and transfer to an autosampler vial.

HPLC-MS/MS Method Protocol

Causality in Method Design: The choices of column, mobile phase, and MS parameters are interconnected and driven by the analyte's properties.

Method_Logic Analyte Analyte Properties Polarity: High Basicity: Primary Amine Challenge Chromatographic Challenge Poor retention on C18 Analyte->Challenge Solution HILIC Chromatography Polar stationary phase High organic mobile phase Challenge->Solution MS_Choice MS Optimization ESI in Positive Mode (ESI+) High organic aids desolvation Solution->MS_Choice Detection Selective Detection Tandem MS (MRM) Precursor → Fragment MS_Choice->Detection

Caption: Logical framework for HPLC-MS/MS method development.

HPLC System Parameters:

ParameterSettingRationale
Column Amide-based HILIC Column (e.g., TSKgel Amide-80), 2.1 x 100 mm, 3 µmProvides robust retention and good peak shape for polar amines[3].
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)The buffer controls the analyte's ionization state and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic solvent drives the HILIC retention mechanism.
Gradient 95% B → 60% B over 5 min; hold at 60% B for 2 min; return to 95% B and equilibrate for 3 minA gradient is used to elute the analyte effectively and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes peak distortion from the sample solvent.
Autosampler Temp. 10 °CMaintains sample integrity during the analytical sequence.

Mass Spectrometer Parameters:

The analyte readily forms a protonated molecule [M+H]⁺ in positive ion mode. Tandem MS (MS/MS) is used to isolate this precursor ion and fragment it, with specific fragments monitored for quantification. This provides exceptional selectivity.

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine is easily protonated, making ESI+ highly efficient.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp. 150 °CAssists in the desolvation process.
Desolvation Temp. 400 °CEnsures complete evaporation of mobile phase droplets.
Gas Flow Instrument Dependent (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr)Optimized to facilitate ion formation and transmission.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.

MRM Transitions:

Based on the structure, the most probable and stable fragment ions are derived from the cleavage of the amide bond and the formation of the alaninyl immonium ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound 117.172.1 Quantifier
This compound 117.144.1 Qualifier
  • m/z 117.1 → 72.1: Corresponds to the protonated molecule fragmenting to the acylium ion [CH₃CH(NH₂)CO]⁺. This is typically a stable and abundant fragment.

  • m/z 117.1 → 44.1: Corresponds to the formation of the immonium ion [CH₃CHNH₂]⁺, a characteristic fragment for alanine and its derivatives.

Method Validation Protocol

To ensure the method is fit for its intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2)[6][7].

System Suitability: Before any validation or sample run, a system suitability standard (e.g., a mid-point calibrator) should be injected multiple times (n=5). The results must meet pre-defined criteria.

ParameterAcceptance Criteria
Peak Area %RSD ≤ 15.0%
Retention Time %RSD ≤ 2.0%
Signal-to-Noise (S/N) ≥ 10

Validation Parameters (Summary):

ParameterPurposeProtocol Summary
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank matrix, matrix spiked with analyte, and matrix spiked with potential interferences. No significant peaks should be observed at the analyte's retention time in the blank.
Linearity & Range To demonstrate a proportional response to concentration.Analyze the calibration curve (e.g., 1-1000 ng/mL) on three separate occasions. Plot the peak area ratio (Analyte/IS) vs. concentration.
Accuracy To measure the closeness of results to the true value.Analyze Quality Control (QC) samples at low, medium, and high concentrations (n=5 at each level). Calculate the percent recovery.
Precision To measure the repeatability of the method.Repeatability: Analyze QC samples (n=5) on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Calculate %RSD.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.LOD: Determined based on a signal-to-noise ratio of 3:1. LOQ: The lowest standard on the calibration curve that meets accuracy and precision criteria (e.g., recovery within 80-120% and %RSD ≤ 20%).
Robustness To assess the method's reliability during normal variations.Systematically vary key parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results.

Conclusion

The HILIC-MS/MS method detailed in this application note provides a selective, sensitive, and robust solution for the quantitative analysis of this compound. By leveraging HILIC for chromatographic retention and tandem mass spectrometry for detection, the method overcomes the challenges associated with analyzing this polar compound. The protocol is grounded in established analytical principles and provides a clear framework for method validation, ensuring data integrity for research, development, and quality control applications.

References

Chiral Resolution of 2-amino-N,N-dimethylpropanamide Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the enantioselective separation of 2-amino-N,N-dimethylpropanamide, a chiral amino acid amide of interest in pharmaceutical and chemical synthesis. In the absence of a specific pre-existing protocol for this analyte, this document synthesizes established principles of chiral chromatography to propose a robust starting methodology. We will delve into the rationale behind the selection of a polysaccharide-based chiral stationary phase, detail a complete High-Performance Liquid Chromatography (HPLC) protocol, and provide the necessary steps for sample preparation and data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for the chiral purity assessment of this compound.

Introduction: The Significance of Chiral Separation

Chirality is a fundamental property in molecular science, with the stereochemistry of a molecule often dictating its biological activity. For active pharmaceutical ingredients (APIs), one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. This compound, a derivative of the amino acid alanine, possesses a stereogenic center at the alpha-carbon, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The ability to separate and quantify these enantiomers is paramount for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential drug candidates.

Foundational Principles: Selecting the Right Chiral Stationary Phase

The cornerstone of successful chiral separation by HPLC lies in the selection of an appropriate chiral stationary phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. These transient diastereomeric complexes result in different retention times, allowing for their separation. For small, polar molecules like amino acid amides, several types of CSPs have proven effective, including polysaccharide-based, macrocyclic glycopeptide, and crown ether-based phases.[1][2]

Based on the broad applicability and success in separating a wide range of amino acid derivatives, a polysaccharide-based CSP, specifically an amylose or cellulose derivative , is recommended as the primary choice for the chiral separation of this compound.[3][4] These phases, such as those found in the Daicel CHIRALPAK® series, are known for their robust performance and versatility across different mobile phase modes.[3] The chiral recognition mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical structure of the polysaccharide polymer.[5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C5H12N2O[6]
Molecular Weight 116.16 g/mol [6]
CAS Number 124491-96-9[6]
Appearance (Hydrochloride Salt) White crystalline powder[7]
Solubility (Hydrochloride Salt) Soluble in water and organic solvents[7]

The water solubility of the hydrochloride salt simplifies the preparation of stock solutions and standards.

Experimental Protocol: Chiral HPLC Separation

This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.

Materials and Reagents
  • Racemic this compound hydrochloride (as analytical standard)

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Chiral Column CHIRALPAK® IA or a similar amylose-based CSP (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (due to the amide chromophore)
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A normal-phase mobile phase consisting of hexane and an alcohol modifier (IPA or EtOH) is a common starting point for polysaccharide-based CSPs. The addition of a small amount of an acidic modifier like TFA can improve peak shape and resolution for basic analytes like amines by suppressing silanol interactions and ensuring consistent ionization.

  • Flow Rate and Temperature: Standard conditions of 1.0 mL/min and 25 °C are recommended for initial method development. Temperature can be optimized to improve resolution, with lower temperatures often leading to better separation.[8]

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound hydrochloride in the mobile phase at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to protect the column from particulate matter.

Experimental Workflow

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (Hexane/IPA/TFA) D Equilibrate Column A->D B Prepare Racemic Standard (0.1 mg/mL) C Filter Sample B->C E Inject Sample C->E D->E F Isocratic Elution E->F G UV Detection (210 nm) F->G H Integrate Peaks G->H I Calculate Resolution & Enantiomeric Purity H->I

Figure 1: Experimental workflow for the chiral separation of this compound.

Data Analysis and System Suitability
  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5 for baseline separation. It is calculated using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

      • Where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base.

  • Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.

  • Enantiomeric Purity (%ee): The enantiomeric excess can be calculated from the peak areas of the two enantiomers:

    • %ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Mechanistic Insights: The Chiral Recognition Process

The separation of enantiomers on a polysaccharide-based CSP is a result of the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers. The differing stability of these complexes leads to different retention times.

chiral_recognition cluster_csp Chiral Stationary Phase (Polysaccharide) cluster_analytes Enantiomers cluster_interaction Differential Interaction cluster_elution Elution Profile CSP Helical Polymer Groove Strong_Interaction Stronger Interaction (Higher Stability) Weak_Interaction Weaker Interaction (Lower Stability) R_enantiomer (R)-enantiomer R_enantiomer->Strong_Interaction Fits better into chiral groove S_enantiomer (S)-enantiomer S_enantiomer->Weak_Interaction Steric hindrance Longer_Retention Longer Retention Time Strong_Interaction->Longer_Retention Shorter_Retention Shorter Retention Time Weak_Interaction->Shorter_Retention

References

Application Note & Protocols: Synthesis of Novel Derivatives from 2-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel chemical entities derived from 2-amino-N,N-dimethylpropanamide. This versatile starting material possesses two key reactive sites: a primary amine and a tertiary amide. This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry and drug development.[][2][3] We present detailed, field-proven protocols for derivatization at the primary amine via N-acylation and reductive amination, as well as strategies for the synthesis of more complex heterocyclic systems and modifications involving the amide group. Each protocol is designed to be self-validating, with clear explanations for experimental choices, safety considerations, and methods for characterization.

Introduction: The Synthetic Potential of this compound

This compound is a bifunctional organic molecule featuring a nucleophilic primary amine and a robust tertiary amide.[4][5][6] This unique structural arrangement makes it an attractive scaffold for generating libraries of compounds for screening in drug discovery programs. The primary amine serves as a versatile handle for introducing a wide array of substituents, while the tertiary amide can be subjected to more forcing conditions for reduction or other transformations.[7][8] This guide explores four principal synthetic strategies to unlock the potential of this building block.

G cluster_amine Derivatization at Primary Amine cluster_heterocycle Heterocycle Synthesis cluster_amide Amide Modification start This compound acylation N-Acylation / Amide Coupling start->acylation R-COCl or R-COOH, Coupling Agent alkylation N-Alkylation / Reductive Amination start->alkylation R-CHO, [H] pictet Pictet-Spengler Type Cyclization start->pictet Aryl-CHO, H+ reduction Amide Reduction start->reduction LiAlH4

Figure 1: Overview of synthetic pathways from this compound.

Safety First: Handling Amines and Amides

Both amines and amides can present chemical hazards. It is imperative to conduct a thorough risk assessment before beginning any experimental work.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Work in a well-ventilated fume hood is mandatory, especially when handling volatile reagents or strong reducing agents.

  • Chemical Hazards: Many amines are volatile, possess strong odors, and can be corrosive or irritating to the skin, eyes, and respiratory tract.[10][12] Some reagents, like lithium aluminum hydride (LiAlH₄), are extremely reactive with water and can ignite spontaneously. Handle with extreme care under an inert atmosphere.[13]

  • Storage and Disposal: Store amines and amides in cool, dry, well-ventilated areas away from incompatible substances like strong oxidizing agents.[9][11] Dispose of all chemical waste according to institutional and local regulations.

Part I: Derivatization at the Primary Amine

The primary amine is the most accessible functional group for selective modification under mild conditions.

Strategy A: N-Acylation for Amide Bond Formation

The formation of an amide bond by reacting the primary amine with a carboxylic acid or its activated derivative is a cornerstone of medicinal chemistry.[14] Direct coupling with a carboxylic acid is inefficient due to a competing acid-base reaction that forms a stable salt.[15] Therefore, activation of the carboxylic acid is necessary.

This classic method utilizes an acyl chloride, a highly activated form of a carboxylic acid, to readily react with the amine under basic conditions.[16][17]

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, separatory funnel, ice bath.

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add 10% aqueous NaOH solution (approx. 2.0 eq) to the flask with vigorous stirring.

  • Slowly add benzoyl chloride dropwise to the biphasic mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress by TLC.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or silica gel chromatography.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[18][19][20][21] Expected IR peaks: ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (amide C=O), ~1630 cm⁻¹ (amide C=O).

For more sensitive or sterically hindered substrates, modern peptide coupling reagents offer a milder and often more efficient alternative to acyl chlorides.[22][23] Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) activate the carboxylic acid in situ.[16]

Materials & Reagents:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (e.g., Boc-protected Alanine) (1.0 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and HBTU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via silica gel chromatography.

Coupling ReagentActivating AgentByproductsKey Advantages
DCC DicyclohexylcarbodiimideDicyclohexylurea (DCU)Inexpensive, effective
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble ureaEasy workup, good for aqueous media
HBTU/HATU Uronium/Aminium SaltHOBt/HOAtFast reaction rates, low racemization
Acyl Fluoride TFFH, BTFFH-Effective for hindered substrates[22][23]
Table 1: Comparison of common amide coupling reagents.[14]
Strategy B: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[24][25] The reaction proceeds via an intermediate imine or iminium ion, which is reduced in situ.[26]

G start Amine + Aldehyde/Ketone imine Imine / Iminium Ion Intermediate start->imine Condensation (-H2O) product Alkylated Amine Product imine->product reducer Reducing Agent (e.g., STAB) reducer->product Reduction

Figure 2: General workflow for reductive amination.

This protocol uses sodium triacetoxyborohydride (STAB, NaBH(OAc)₃), a mild and selective reducing agent that does not readily reduce the starting aldehyde, minimizing side reactions.[27]

Materials & Reagents:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a stirred solution of this compound in DCE, add benzaldehyde.

  • If the substrates are less reactive, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add STAB portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting secondary amine by silica gel chromatography.

Reducing AgentReactivitySolvent CompatibilityKey Features
NaBH(OAc)₃ (STAB) MildAprotic (DCE, THF)Tolerates acidic conditions; selective for imines.[27]
NaCNBH₃ MildProtic (MeOH)Tolerates neutral/mildly acidic pH; toxic cyanide byproduct.[27][28]
NaBH₄ StrongProtic (MeOH, EtOH)Can reduce starting carbonyl; added after imine formation.[27]
Table 2: Comparison of reducing agents for reductive amination.

Part II: Synthesis of Heterocyclic Derivatives

The bifunctional nature of this compound can be exploited to construct complex heterocyclic scaffolds, which are prevalent in biologically active molecules.[29][30][31][32]

By reacting the primary amine with an α-haloketone, a subsequent intramolecular cyclization can yield a six-membered dihydropyrazinone ring system.

Materials & Reagents:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (ACN)

Procedure:

  • Combine this compound, 2-bromoacetophenone, and potassium carbonate in a round-bottom flask.

  • Add acetonitrile and heat the mixture to reflux (approx. 82 °C).

  • Monitor the reaction by TLC. The reaction typically takes 6-12 hours. The first step is N-alkylation, followed by intramolecular condensation.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to isolate the dihydropyrazinone derivative.

Part III: Modification of the Tertiary Amide

The tertiary amide is significantly less reactive than the primary amine. Transformations at this site typically require strong reagents and more forcing conditions.[7][8][33][34]

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the tertiary amide to a tertiary amine.

Materials & Reagents:

  • N-Acylated or N-alkylated derivative of this compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • EXTREME CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere (N₂ or Ar).

  • In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the starting amide in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C.

  • Fieser Workup (Quench): Sequentially and very slowly add the following: (i) X mL of water, (ii) X mL of 15% aqueous NaOH, and (iii) 3X mL of water, where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the solid salts and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diamine product. Purification may be achieved by distillation or chromatography.

References

Application Notes and Protocols: The Strategic Use of 2-Amino-N,N-dimethylpropanamide Free Base in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 2-amino-N,N-dimethylpropanamide, a versatile primary amine and tertiary amide building block. While specific literature protocols for its free base form are not extensively documented, its structural motifs are common in medicinal chemistry. This document synthesizes established principles of amide bond formation and peptide chemistry to provide detailed, practical protocols for its application. We will delve into its use as an N-terminal capping agent in peptide synthesis and as a precursor for the formation of C-terminal N,N-dimethylamide peptides. The causality behind experimental choices, safety considerations, and the scientific rationale for each step are emphasized to empower researchers in drug discovery and synthetic chemistry.

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

This compound, also known as N¹,N¹-dimethylalaninamide, is a chiral building block that presents a unique combination of a nucleophilic primary amine and a sterically accessible tertiary amide.[1] This bifunctionality makes it a valuable tool in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The primary amine serves as a handle for amide bond formation, allowing for its incorporation into peptide chains or conjugation to carboxylic acid-bearing molecules.[2] The N,N-dimethylamide moiety can influence the solubility, metabolic stability, and conformational properties of the final compound.[3]

The strategic incorporation of N,N-dimethylated amino acid derivatives can be a key step in modifying the pharmacokinetic and pharmacodynamic profiles of therapeutic peptides and small molecules.[3] This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound free base in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful and safe application.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms N¹,N¹-dimethylalaninamide, ALBB-005664[1]
CAS Number 124491-96-9[1]
Molecular Formula C₅H₁₂N₂O[1]
Molecular Weight 116.16 g/mol [1]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in water and polar organic solvents[4]
Safety and Handling
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Use in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

  • Storage: Store in a cool, dry place away from sources of ignition.[7]

Application in Peptide Synthesis: N-Terminal Capping

N-terminal capping is a crucial step in peptide synthesis to prevent unwanted side reactions or to mimic natural post-translational modifications.[8] this compound can be employed as a capping agent to introduce a stable N,N-dimethylamide group at the N-terminus of a peptide chain.

Rationale for N-Terminal Capping

The primary amine of this compound can be acylated by the C-terminus of a peptide chain, effectively terminating further chain elongation. This is particularly useful in solid-phase peptide synthesis (SPPS) to cap any unreacted amino groups after a coupling cycle.[9]

Workflow for N-Terminal Capping

capping_workflow start Start: Resin-bound peptide with free N-terminus dissolve Dissolve this compound and coupling agent in solvent start->dissolve 1. activate Activate carboxylic acid of peptide (if necessary) dissolve->activate 2. couple Couple this compound to peptide N-terminus activate->couple 3. wash Wash resin to remove excess reagents couple->wash 4. end_product End: N-terminally capped peptide-resin wash->end_product 5.

Caption: Workflow for N-terminal capping of a resin-bound peptide.

Protocol: N-Terminal Capping of a Resin-Bound Peptide

This protocol is based on standard carbodiimide-mediated coupling procedures.[2][10]

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound free base

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Washing solvents (DCM, DMF, Methanol)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC/DCC (3 equivalents) in anhydrous DCM or DMF.

  • Activation: Stir the reagent mixture at 0 °C for 15-20 minutes to pre-activate the coupling agent.

  • Coupling: Add the activated reagent mixture to the swollen peptide-resin. Add DIPEA (3 equivalents) to the reaction vessel.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

  • Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (no blue color) indicates complete capping.

  • Washing: After completion, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the capped peptide-resin under vacuum.

Synthesis of C-Terminal N,N-Dimethylamide Peptides

The N,N-dimethylamide moiety at the C-terminus can enhance the metabolic stability of peptides by protecting them from enzymatic degradation. This compound can be utilized as a precursor to generate a resin-bound amine for the synthesis of such peptides.

Rationale and Workflow

The primary amine of this compound can be coupled to a suitable resin, followed by the removal of a temporary protecting group (if any) on the nitrogen. The resulting free amine on the resin serves as the starting point for solid-phase peptide synthesis in the C-to-N direction.

c_terminal_synthesis start Start: Activated Resin (e.g., Chlorotrityl chloride resin) couple_amine Couple N-protected This compound to resin start->couple_amine 1. deprotect Deprotect the amine on the resin couple_amine->deprotect 2. spps Perform standard Fmoc-SPPS cycles to build the peptide chain deprotect->spps 3. cleave Cleave the peptide from the resin spps->cleave 4. end_product End: C-terminal N,N-dimethylamide peptide cleave->end_product 5.

Caption: Workflow for the synthesis of C-terminal N,N-dimethylamide peptides.

Protocol: Preparation of Resin and Peptide Synthesis

This protocol is adapted from standard procedures for attaching amines to resins for SPPS.[3]

Part A: Attachment of this compound to Resin

Materials:

  • 2-Chlorotrityl chloride resin

  • N-Fmoc-2-amino-N,N-dimethylpropanamide (requires prior synthesis)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Amine Solution: In a separate flask, dissolve N-Fmoc-2-amino-N,N-dimethylpropanamide (1.5 equivalents relative to resin loading) and DIPEA (3 equivalents) in anhydrous DCM.

  • Coupling: Add the amine solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL per gram of resin) and agitate for 30 minutes.

  • Washing: Wash the resin with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Part B: Solid-Phase Peptide Synthesis

With the amine-functionalized resin, standard Fmoc-based SPPS can be performed:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the immobilized this compound.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a standard coupling agent (e.g., HATU, HBTU, or DIC/HOBt).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Conclusion

This compound free base is a promising building block for introducing N,N-dimethylamide functionalities into peptides and other organic molecules. While direct, peer-reviewed protocols are currently scarce, its application can be confidently guided by established principles of amide bond formation and peptide synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile reagent in their synthetic strategies, particularly in the fields of drug discovery and medicinal chemistry. As with any novel application, careful optimization of reaction conditions is recommended to achieve the desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Conditions for 2-Amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the coupling conditions for 2-amino-N,N-dimethylpropanamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have synthesized the information below to be technically accurate and grounded in field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenge is the steric hindrance around the primary amine. The gem-dimethyl group on the alpha-carbon can physically block the approach of an activated carboxylic acid, slowing down the reaction rate and potentially leading to incomplete reactions or the formation of side products.

Q2: Which coupling reagents are recommended for this type of hindered amine?

A2: For sterically hindered amines, high-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended.[1][2] Reagents such as HATU, HBTU, HCTU, and PyBOP are particularly effective as they form highly reactive activated esters that can overcome the steric barrier.[1][2] HATU is often considered a top choice due to its high efficiency and ability to minimize racemization.[2][3][4][5]

Q3: What solvents are best suited for this coupling reaction?

A3: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is a common and effective solvent for HATU-mediated couplings.[6][7] N-methylpyrrolidone (NMP) can be a superior alternative due to its excellent solvating properties, especially if you encounter solubility issues or peptide aggregation on a solid support.[1] Dichloromethane (DCM) is also a viable option.[8] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[8]

Q4: Which base should I use, and how much?

A4: A non-nucleophilic, sterically hindered base is essential to prevent side reactions and minimize racemization.[9] N,N-diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.[6][7][10] Typically, 2 to 4 equivalents of the base are used. For particularly challenging couplings, some protocols may call for a higher excess. Triethylamine (TEA) can also be used, but DIPEA is often preferred for its greater steric bulk.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the coupling of this compound.

Issue 1: Low or No Product Yield

A low yield is the most common problem and can be attributed to several factors.

Possible Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be fully activated to react efficiently with the hindered amine.[8]

    • Solution: Ensure you are using a sufficient excess of the coupling reagent (typically 1.0-1.5 equivalents) and allow for a pre-activation step.[8] This involves mixing the carboxylic acid, coupling reagent, and base in the solvent for 15-30 minutes before adding the this compound.[8]

  • Insufficient Reaction Time: Steric hindrance significantly slows down the reaction rate.

    • Solution: Extend the reaction time. While standard couplings might be complete in a few hours, hindered couplings may require overnight stirring.[1] Monitor the reaction progress using an appropriate technique like LC-MS or TLC.

  • Suboptimal Temperature: Room temperature might not provide enough energy to overcome the activation barrier.

    • Solution: Gently heating the reaction can be beneficial. However, this should be done cautiously as higher temperatures can increase the risk of racemization.[1]

  • Hydrolysis of Activated Ester: The presence of water will hydrolyze the activated carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.[8]

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data indicates side reactions are occurring.

Possible Causes & Solutions:

  • Racemization: If your carboxylic acid has a chiral center, there is a risk of epimerization. This is often caused by an overly strong base or prolonged exposure to activation conditions.[9][11]

    • Solution: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[9] Running the reaction at a lower temperature (e.g., 0 °C) can also suppress racemization.[8] The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is a well-established method to minimize this side reaction.[8][9]

  • Guanidinylation of the Amine: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction.[12]

    • Solution: The order of addition is critical. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[12] This ensures the coupling reagent is consumed in the activation step before it has a chance to react with your amine.

Issue 3: Difficulty with Purification

Sometimes, the desired product is difficult to separate from the reaction byproducts.

Possible Causes & Solutions:

  • Urea Byproducts: Carbodiimide reagents like DCC and EDC produce urea byproducts. Dicyclohexylurea (from DCC) is often insoluble and can be filtered off, while the urea from EDC is water-soluble and can be removed with an aqueous workup.[13]

    • Solution: If using EDC, a standard aqueous workup involving washing the organic layer with dilute acid, base, and brine should effectively remove the urea byproduct and any excess reagents.[8]

  • Excess Reagents: Unreacted starting materials or excess coupling reagents can co-elute with your product during chromatography.

    • Solution: Optimize your stoichiometry to use only a slight excess of the limiting reagent. A well-planned aqueous workup can also help remove many of these impurities before chromatography.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Coupling
ParameterRecommended ConditionRationale
Carboxylic Acid 1.0 equivalentThe limiting reagent.
This compound 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Coupling Reagent (e.g., HATU) 1.0 - 1.5 equivalentsEnsures complete activation of the carboxylic acid.[8]
Base (e.g., DIPEA) 2.0 - 4.0 equivalentsNeutralizes the acid and facilitates the reaction.[8]
Solvent Anhydrous DMF or NMPGood solvation for all components.[1]
Temperature Room Temperature (initially)A good starting point; can be adjusted as needed.
Time 12 - 24 hoursAllows sufficient time for the sterically hindered coupling.[1]
Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution.[8]

  • Add DIPEA (2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes for pre-activation.[8]

  • In a separate flask, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[8]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography if necessary.

Visualizations

General Amide Coupling Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) to Carboxylic Acid Solution prep_acid->add_reagents prep_amine Dissolve Amine in Anhydrous Solvent add_amine Add Amine Solution prep_amine->add_amine pre_activate Stir for 15-30 min (Pre-activation) add_reagents->pre_activate pre_activate->add_amine react Stir at RT (or heat gently) Monitor by LC-MS/TLC add_amine->react quench Quench Reaction react->quench extract Aqueous Workup (Wash with acid, base, brine) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: A typical experimental workflow for amide bond formation.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Was pre-activation performed? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes s1 Implement pre-activation step: Mix Acid, Coupling Reagent, & Base for 15-30 min before adding amine. a1_no->s1 q2 Is the coupling reagent potent enough? a1_yes->q2 a2_no Using EDC/DCC q2->a2_no a2_yes Using HATU/HBTU/PyBOP q2->a2_yes s2 Switch to a more potent reagent like HATU or PyBOP. a2_no->s2 q3 Was the reaction time sufficient? a2_yes->q3 a3_no < 12 hours q3->a3_no a3_yes > 12 hours q3->a3_yes s3 Extend reaction time to 24h or longer. Monitor progress. a3_no->s3 q4 Consider increasing temperature (e.g., to 40-50 °C) cautiously. a3_yes->q4

Caption: A decision tree for troubleshooting low yield in hindered couplings.

References

Technical Support Center: Synthesis of 2-Amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-N,N-dimethylpropanamide. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable alaninamide derivative. We will move beyond simple procedural outlines to explore the causality behind common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your synthetic route. This center is structured into FAQs for quick reference and in-depth Troubleshooting Guides for more complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the planning and execution of the synthesis.

Q1: What is the most reliable and common synthetic route for this compound?

A1: The most common and robust approach starts from a commercially available, N-protected L-alanine, typically N-Boc-L-alanine. The synthesis follows a two-step sequence:

  • Amide Coupling: The carboxylic acid of N-Boc-L-alanine is activated and then reacted with dimethylamine to form the amide bond. This is the most critical step where side reactions can occur.

  • Deprotection: The Boc (tert-butyloxycarbonyl) protecting group is removed under acidic conditions to yield the final primary amine product, usually isolated as a salt (e.g., hydrochloride or trifluoroacetate).

Q2: Which amide coupling reagent is best suited for this synthesis to minimize side reactions?

A2: The choice of coupling reagent is critical for maximizing yield and minimizing racemization. While many options exist, phosphonium or uronium/aminium salt reagents are generally preferred over carbodiimides for this type of amino acid coupling due to higher efficiency and lower risk of certain side reactions.[1][2]

  • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents are highly efficient, promote fast reaction times, and, when used with a non-nucleophilic base like diisopropylethylamine (DIEA), significantly suppress racemization.[3]

  • Acceptable with Additives: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective but are more prone to causing racemization.[4] If using EDC, it is essential to include an additive like 1-Hydroxybenzotriazole (HOBt) to minimize this side reaction.[2]

Q3: How can I effectively monitor the reaction progress for both the coupling and deprotection steps?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • For Coupling: Spot the reaction mixture alongside your starting material (N-Boc-L-alanine). The reaction is complete when the starting acid spot has been fully consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, Boc-2-amino-N,N-dimethylpropanamide, will be less polar than the starting acid.

  • For Deprotection: Spot the reaction mixture alongside the protected intermediate. The reaction is complete when the starting material spot disappears. A stain like ninhydrin is excellent for visualizing the product, as it will stain the newly formed primary amine, while the Boc-protected starting material will not show a color change.[5]

Q4: What are the most common impurities I should anticipate in my final product?

A4: The primary impurities stem from the key reaction steps:

  • Diastereomers: The enantiomeric or diastereomeric impurity (D-form) can arise from racemization during the amide coupling step.[4]

  • N-Acylisourea: If using a carbodiimide coupling reagent like DCC or EDC, a stable N-acylisourea byproduct can form, which is often difficult to remove.[4]

  • t-Butyl Adducts: During acidic Boc-deprotection, the liberated t-butyl cation can alkylate the product amine, leading to a small amount of N-tert-butyl-2-amino-N,N-dimethylpropanamide.[6]

  • Unreacted Starting Material: Incomplete reaction in either the coupling or deprotection step can leave residual starting materials.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low or Inconsistent Yields in the Amide Coupling Step

Question: My amide coupling reaction to form Boc-2-amino-N,N-dimethylpropanamide is giving me a low yield (<60%). I've checked my starting materials, and they are pure. What are the potential causes and how can I fix this?

Answer: Low yields in this step are common and can usually be traced back to one of several factors related to reaction conditions and reagent choice.[7]

Causality and Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a highly reactive intermediate before the amine is added.[3] If activation is slow or incomplete, the overall reaction will be sluggish.

    • Solution: When using reagents like HATU or HBTU, pre-activation is key. Stir the N-Boc-L-alanine, coupling reagent, and base (e.g., DIEA) in your solvent (e.g., DMF) for 5-10 minutes before adding the dimethylamine. This allows for the formation of the active ester intermediate.[8][9]

  • Competitive Side Reactions with the Coupling Reagent: Uronium/aminium reagents like HBTU and HATU can react with the amine nucleophile (dimethylamine) to form an inactive guanidinium byproduct.

    • Solution: Ensure the correct order of addition. The activated carboxylic acid should be formed first before the amine is introduced. Also, avoid using a large excess of the coupling reagent, as this can drive the formation of byproducts.[2] A 1.05 to 1.1 molar equivalent of the coupling reagent is typically sufficient.

  • Inadequate Temperature Control: Amide couplings are often exothermic. Running the reaction at too high a temperature can promote side reactions and decomposition of sensitive reagents or intermediates.

    • Solution: Start the reaction at 0 °C, especially during the addition of the amine.[7] After the initial addition, the reaction can typically be allowed to warm to room temperature and stirred to completion.[3]

  • Incorrect Stoichiometry or Base: The choice and amount of base are crucial.

    • Solution: Use a non-nucleophilic tertiary amine base like DIEA or N-methylmorpholine (NMM). Avoid primary or secondary amines as bases, as they will compete in the coupling reaction. Use at least 2 equivalents of the base: one to deprotonate the carboxylic acid and one to neutralize the acid released during the reaction.

Troubleshooting Workflow: Low Coupling Yield

G start Low Yield Observed check_activation Review Activation Protocol start->check_activation check_reagents Verify Reagent Stoichiometry (Coupling Agent & Base) start->check_reagents check_temp Assess Temperature Control start->check_temp preactivate Action: Implement pre-activation step (5-10 min) check_activation->preactivate Is pre-activation used? (No) re_run Re-run Experiment check_activation->re_run (Yes) adjust_stoich Action: Use 1.1 eq. Coupling Agent and 2.2 eq. Base (DIEA) check_reagents->adjust_stoich Are ratios correct? (No) check_reagents->re_run (Yes) control_temp Action: Start reaction at 0°C, then warm to RT check_temp->control_temp Is reaction cooled? (No) check_temp->re_run (Yes) preactivate->re_run adjust_stoich->re_run control_temp->re_run

Caption: Troubleshooting workflow for low amide coupling yield.

Problem 2: Significant Racemization Detected in the Final Product

Question: My final product shows two peaks by chiral HPLC, indicating I have a mix of enantiomers. How can I suppress racemization during the synthesis?

Answer: Racemization is a well-documented side reaction in peptide and amino acid chemistry, occurring at the α-carbon during the activation of the carboxyl group.[4] The mechanism often involves the formation of a planar, achiral oxazolone intermediate, which can be protonated from either face upon ring-opening by the amine.

Causality and Mitigation Strategies:

  • Mechanism via Oxazolone: The N-Boc group can cyclize onto the activated carboxylic acid ester to form a 5(4H)-oxazolone. This intermediate has an acidic proton at the chiral center, which can be easily removed by base, leading to a planar, achiral enolate that readily racemizes.

  • Role of Coupling Reagents & Additives:

    • Carbodiimides (EDC, DCC): These are known to promote oxazolone formation and, consequently, racemization.[2]

    • Additives (HOBt, HOAt): Additives like HOBt react with the initial activated intermediate (the O-acylisourea) to form an active ester. This HOBt-ester is more reactive towards the amine and less prone to cyclizing into the oxazolone, thus preserving stereochemical integrity.[2] Therefore, always use an additive when working with carbodiimides.

    • Uronium/Phosphonium Reagents (HATU, PyBOP): These reagents are designed to generate the active esters (HOAt or HOBt esters) in situ, making them inherently better at suppressing racemization.[1]

  • Influence of Base and Temperature:

    • Base: A strong or nucleophilic base can accelerate the deprotonation of the oxazolone intermediate. Use a hindered, non-nucleophilic base like DIEA.

    • Temperature: Lower temperatures (0 °C) disfavor the formation of the oxazolone intermediate and slow the rate of racemization.

Key Side Reaction Pathways

G cluster_0 Racemization Pathway cluster_1 Desired Pathway BocAlaOH Boc-Ala-OH ActivatedEster Activated Ester (e.g., O-Acylisourea) BocAlaOH->ActivatedEster + Coupling Agent Oxazolone Planar Oxazolone (Achiral Intermediate) ActivatedEster->Oxazolone - H₂O (Base Promoted) HOBtEster HOBt Active Ester RacemicProduct Racemic Amide Product Oxazolone->RacemicProduct + Dimethylamine BocAlaOH2 Boc-Ala-OH BocAlaOH2->HOBtEster + Coupling Agent + HOBt DesiredProduct Enantiopure Amide Product HOBtEster->DesiredProduct + Dimethylamine

Caption: Comparison of desired vs. racemization pathways.

Problem 3: Formation of an Unknown Impurity During Boc-Deprotection

Question: After treating my Boc-protected intermediate with TFA in DCM, my mass spectrometry analysis shows a peak at [M+57]+ corresponding to a t-butyl adduct. What is this and how do I prevent it?

Answer: This is a classic side reaction during the deprotection of Boc groups. The acid-catalyzed removal of the Boc group generates a relatively stable tert-butyl cation (t-Bu⁺).[6] This cation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture.

Causality and Solutions:

  • Nucleophilic Attack: The most likely nucleophile is the primary amine of your desired product. The t-Bu⁺ cation can react with the nitrogen atom to form an N-tert-butylated byproduct. While this is often a minor impurity, it can complicate purification.

  • Use of Scavengers: The most effective way to prevent this side reaction is to introduce a "scavenger" into the deprotection mixture. A scavenger is a molecule that is more nucleophilic than your product and will preferentially react with and "trap" the t-Bu⁺ cation.

    • Recommended Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are commonly used. A small amount (e.g., 5% v/v) added to the deprotection solution (e.g., 20% TFA in DCM) is usually sufficient to completely suppress the formation of t-butylated side products.[6]

Section 3: Data & Protocols
Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)ProsCons / Common Side ReactionsByproduct Removal
Carbodiimide EDC, DCC, DICCost-effective; widely available.High risk of racemization without additives; forms N-acylisourea byproduct; DCC byproduct (DCU) has low solubility.[2][4]EDC/DIC byproducts are water-soluble (aqueous wash); DCU requires filtration.[7]
Uronium/Aminium HATU, HBTU, TBTUVery fast and efficient; low racemization.[1]Can react with amine to form guanidinium byproduct; excess reagent can cap free amines.[2]Water-soluble byproducts (aqueous wash).
Phosphonium PyBOP, BOPLow racemization; does not form guanidinium byproduct.BOP generates carcinogenic HMPA byproduct; can be slower than uronium salts.[3][4]Water-soluble byproducts (aqueous wash).
Recommended Experimental Protocol

This protocol is a validated starting point. Researchers should optimize conditions based on their specific laboratory setup and scale.

Step 1: Amide Coupling to form N-Boc-2-amino-N,N-dimethylpropanamide

  • Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M).

  • Add diisopropylethylamine (DIEA, 2.2 eq).

  • Add HATU (1.1 eq) to the solution. Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (e.g., 2.0 M in THF, 1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Deprotection to form this compound

  • Dissolve the crude N-Boc protected amide from the previous step in Dichloromethane (DCM, approx. 0.2 M).

  • Add a scavenger, such as anisole (5% v/v).

  • Cool the solution to 0 °C.

  • Add Trifluoroacetic acid (TFA) to make a 20-25% TFA/DCM solution (v/v).[10]

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting oil or solid is the crude product, typically as its TFA salt. It can be further purified by recrystallization or chromatography, or converted to the hydrochloride salt by treatment with HCl in a suitable solvent like dioxane or ether.[11]

References

Technical Support Center: Improving Yield of 2-amino-N,N-dimethylpropanamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding amide coupling reactions involving 2-amino-N,N-dimethylpropanamide. As a sterically hindered primary amine, this reagent can present unique challenges in achieving high reaction yields and purity. This resource, compiled by our Senior Application Scientists, offers field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often low-yielding?

A1: The primary challenge with this compound is steric hindrance. The presence of two methyl groups on the amide nitrogen and the proximity of the primary amine to this bulky group can physically obstruct the approach of the activated carboxylic acid, leading to slower reaction rates and lower yields compared to less hindered amines.[1][2]

Q2: What are the most effective coupling reagents for this type of hindered amine?

A2: For sterically hindered amines like this compound, standard carbodiimide reagents such as DCC or EDC alone are often insufficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended. These include HATU, HBTU, HCTU, PyBOP, and COMU, which generate more reactive activated esters capable of overcoming the steric barrier.[1]

Q3: Can I use standard reaction conditions (room temperature, 1-2 hours) for this coupling?

A3: It is unlikely that standard conditions will be optimal. Due to the steric hindrance, reaction times often need to be extended, for instance, from a few hours to overnight.[1] Gentle heating can also be beneficial in overcoming the activation energy, but this must be done cautiously to minimize the risk of side reactions or racemization of the carboxylic acid partner.[1]

Q4: What is the best solvent for this reaction?

A4: The choice of solvent is critical for solvating the reactants and facilitating the reaction. For difficult couplings, N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties.[1] In some cases, a mixture of solvents like DCM/DMF/NMP may be beneficial.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated acid.[4]

Q5: What are common side reactions to watch for?

A5: Besides incomplete reaction, potential side reactions include racemization of the activated carboxylic acid, especially with prolonged reaction times or elevated temperatures.[3] Another possibility is the formation of a guanidinium byproduct if an excess of a uronium/aminium coupling reagent is used in the presence of the free amine.[5]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation

If you are observing very low to no conversion of your starting materials, consider the following troubleshooting steps systematically.

troubleshooting_low_yield start Low Yield Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check coupling_reagent Step 2: Evaluate Coupling Reagent reagent_check->coupling_reagent Reagents OK sub1 Anhydrous solvents? Fresh reagents? Accurate stoichiometry? reagent_check->sub1 conditions Step 3: Optimize Reaction Conditions coupling_reagent->conditions Reagent Optimized sub2 Using potent reagent? (HATU, PyBOP, etc.) Consider acyl fluoride. coupling_reagent->sub2 purification Step 4: Assess Workup & Purification conditions->purification Conditions Optimized sub3 Extended reaction time? Increased temperature? Optimal solvent (NMP)? conditions->sub3 success High Yield Achieved purification->success Purification Optimized sub4 Product lost during extraction? Degradation on silica? purification->sub4

Caption: A decision tree for troubleshooting low yield in coupling reactions.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Moisture: Ensure all solvents and reagents are anhydrous. Water can hydrolyze the activated ester intermediate, quenching the reaction.[4]

    • Reagent Purity: Use high-purity starting materials. Impurities in the carboxylic acid or amine can interfere with the reaction.

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent relative to the amine is often beneficial.

  • Evaluate and Optimize the Coupling Reagent:

    • Insufficient Reactivity: If you are using a carbodiimide like DCC or EDC with an additive like HOBt, it may not be potent enough.[3]

    • Solution: Switch to a more powerful onium salt-based reagent.[1] See the table below for a comparison.

    • For Extremely Difficult Cases: Consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH. Acyl fluorides are highly reactive and can overcome significant steric barriers.[1]

  • Optimize Reaction Conditions:

    • Reaction Time and Temperature: Steric hindrance slows down the reaction rate.[1] Increase the reaction time significantly (e.g., to 12-24 hours). Gentle heating (e.g., 40-50 °C) can also increase the rate, but monitor for racemization.[1]

    • Solvent: If using DMF, consider switching to NMP for its superior solvating properties, which can be crucial for hindered or aggregation-prone substrates.[1]

    • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically used. Ensure at least 2-3 equivalents are present to neutralize the acid formed and facilitate the reaction.[2]

  • Assess Workup and Purification:

    • Aqueous Workup: The product, an amide, may have some water solubility depending on the nature of the carboxylic acid partner. Ensure you are not losing product during aqueous extractions.

    • Chromatography: If purifying by column chromatography, the amide product may be quite polar. Ensure you are using an appropriate solvent system to elute the product from the silica gel.

Problem 2: Presence of Side Products (e.g., Racemization)

The formation of diastereomers or other impurities indicates that the reaction conditions may be too harsh or that side reactions are competing with the desired coupling.

  • Racemization of the Carboxylic Acid:

    • Cause: Prolonged exposure of the activated carboxylic acid to the basic reaction medium, especially at elevated temperatures, can lead to epimerization at the alpha-carbon.[2]

    • Solutions:

      • Minimize Pre-activation Time: If you are pre-activating the carboxylic acid with the coupling reagent before adding the amine, keep this time to a minimum (1-5 minutes).[1]

      • Use a Weaker Base: Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[3]

      • Additives: Ensure an additive like Oxyma Pure or HOAt is used, as they are superior to HOBt in suppressing racemization.[3][6]

      • Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Guanidinylation of the Amine:

    • Cause: This side reaction can occur when using uronium/aminium-based coupling reagents (like HATU, HBTU) in excess. The reagent can react with the primary amine of this compound to form an irreversible guanidinium cap.[5]

    • Solution: Avoid a large excess of the coupling reagent. A slight excess (e.g., 1.1 equivalents) is usually sufficient. Pre-activating the carboxylic acid for a short period before adding the amine can also consume the coupling reagent and minimize this side reaction.[5]

Data and Protocols

Table 1: Recommended Coupling Reagents for Hindered Amines
Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHighly reactive, fast kinetics, effective for hindered couplings.Can cause guanidinylation if used in large excess.[7]
HCTU Uronium/Aminium SaltMore cost-effective than HATU with similar reactivity.Byproducts are water-soluble, aiding purification.[7]
PyBOP Phosphonium SaltStrong coupling reagent, less risk of guanidinylation than uronium salts.[8]Solutions in DMF have moderate stability.
COMU Uronium/Aminium SaltBased on Oxyma Pure, which is a non-explosive alternative to HOBt/HOAt and suppresses racemization.Generally considered highly efficient.
TFFH Fluorinating AgentUsed to form highly reactive acyl fluorides for extremely hindered couplings.[1]Requires a two-step process (formation of acyl fluoride, then coupling).
Experimental Protocols

This protocol provides a starting point for the coupling of a generic carboxylic acid with this compound.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF or NMP.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture and stir for 1-5 minutes for pre-activation.[1]

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • If the reaction is slow, consider extending the reaction time to 12-24 hours or gently heating to 40 °C.[1]

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to give satisfactory yields.[1]

  • Acyl Fluoride Formation:

    • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Add a fluorinating agent such as TFFH (1.05 equivalents) and a hindered base like DIPEA or 2,4,6-collidine (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents) and an additional equivalent of the hindered base in DCM.

    • Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up and purify the product as described in Protocol 1.

Diagrams

General Amide Coupling Mechanism

amide_coupling RCOOH R-COOH (Carboxylic Acid) ActivatedEster R-CO-X (Activated Ester) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActivatedEster Amide R-CONH-R' (Amide Product) ActivatedEster->Amide Nucleophilic Attack Amine H₂N-R' (this compound) Amine->Amide Byproducts Byproducts

References

Technical Support Center: Troubleshooting Incomplete Coupling with 2-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with incomplete coupling reactions involving 2-amino-N,N-dimethylpropanamide. The unique steric hindrance of this primary amine requires careful consideration of reaction parameters to achieve high yields. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

I. Understanding the Challenge: The Steric Hindrance of this compound

The primary amino group in this compound is attached to a quaternary carbon, which presents significant steric bulk.[1] This steric hindrance can impede the approach of an activated carboxylic acid, leading to slow or incomplete reactions.[2] Overcoming this challenge requires the optimization of coupling reagents, reaction conditions, and a systematic approach to troubleshooting.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when using this compound in amide coupling reactions.

Q1: My coupling reaction is stalling with a significant amount of unreacted starting material. What is the most likely cause?

A1: The most probable cause is the steric hindrance of this compound, which slows down the nucleophilic attack on the activated carboxylic acid.[2] Standard coupling conditions may not be sufficient to drive the reaction to completion. It is also possible that the chosen coupling reagent is not reactive enough to overcome the steric barrier.[3]

Q2: Which coupling reagents are most effective for sterically hindered amines like this compound?

A2: For sterically hindered substrates, more powerful coupling reagents are generally required.[3] Aminium/uronium salts such as HATU , HBTU , and COMU are highly recommended due to their high reactivity and ability to facilitate fast reactions, even with challenging substrates.[4][5] Phosphonium salts like PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[2][3] In some particularly difficult cases, converting the carboxylic acid to an acyl fluoride using reagents like TFFH or BTFFH can be a successful strategy.[2][6]

Q3: Can I use carbodiimide reagents like DCC or EDC for this coupling?

A3: While carbodiimides like DCC and EDC are common coupling reagents, they are often less effective for sterically hindered couplings and can lead to side reactions like the formation of N-acylurea.[7][8] If you must use a carbodiimide, it is crucial to include an additive such as HOBt or, preferably, OxymaPure to enhance reactivity and suppress side reactions.[2][9] However, for this compound, aminium or phosphonium-based reagents are generally a better first choice.

Q4: What role does the base play in this reaction, and which one should I choose?

A4: The base is crucial for neutralizing the acid formed during the reaction and for ensuring the amine remains deprotonated and nucleophilic. A non-nucleophilic, sterically hindered base is ideal. N,N-Diisopropylethylamine (DIPEA) is a common choice.[7] However, if racemization is a concern, a weaker base like N-methylmorpholine (NMM) or collidine may be preferable.[3]

Q5: How can I monitor the progress of my coupling reaction effectively?

A5: The choice of monitoring technique depends on the specifics of your reaction. Thin-Layer Chromatography (TLC) is often sufficient for a quick check. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[10][] In some research settings, Near-Infrared (NIR) spectroscopy has been used to monitor the formation of amide bonds in real-time.[12][13]

III. In-Depth Troubleshooting Guide

If you are experiencing incomplete coupling, follow this systematic guide to diagnose and resolve the issue.

Step 1: Re-evaluate Your Coupling Reagent

Your first line of defense against incomplete coupling is to ensure you are using a sufficiently reactive coupling agent.

Recommended Reagents for Hindered Coupling
Reagent ClassExamplesKey Advantages
Aminium/Uronium Salts HATU, HCTU, COMUHigh reactivity, fast reaction times, low racemization.[4]
Phosphonium Salts PyBOP, PyAOPEffective for sterically hindered couplings, reduced risk of racemization compared to some uronium salts.[2][3]
Acyl Fluoride Forming TFFH, BTFFHExcellent for extremely hindered substrates where other methods fail.[6]

If you are using a less reactive reagent (e.g., a carbodiimide without an additive), consider switching to one of the options listed above.

Step 2: Optimize Reaction Conditions

Even with a powerful coupling reagent, the reaction conditions must be optimized to favor product formation.

Solvent Selection

Polar aprotic solvents are generally the best choice for amide coupling reactions.

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices that can help to solvate the reactants and any intermediates.[7][14]

  • For particularly difficult couplings, a switch to NMP or the addition of a chaotropic salt like LiCl can disrupt aggregation and improve reaction rates.[14]

Temperature and Reaction Time

For sterically hindered couplings, room temperature may not be sufficient to overcome the activation energy barrier.

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration, from several hours to overnight, monitoring periodically for completion.[3][10]

  • Elevated Temperature: Gentle heating (e.g., 40-50 °C) can significantly increase the reaction rate.[3] Microwave-assisted synthesis is another powerful technique for accelerating difficult couplings.[3][14]

Step 3: Check Stoichiometry and Reagent Purity

Ensure that your reagents are pure and used in the correct ratios.

  • Reagent Purity: Use fresh, high-purity coupling reagents and anhydrous solvents. The presence of water can hydrolyze the activated intermediate, halting the reaction.[2]

  • Stoichiometry: A slight excess of the carboxylic acid and coupling reagent (e.g., 1.1-1.2 equivalents) relative to the amine can help drive the reaction to completion. The base is typically used in a 2-3 fold excess.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting incomplete coupling reactions with this compound.

G start Incomplete Coupling Detected reagent_check Is the coupling reagent potent enough? (e.g., HATU, COMU, PyBOP) start->reagent_check switch_reagent Switch to a more reactive reagent (e.g., HATU, COMU, TFFH) reagent_check->switch_reagent No conditions_check Are reaction conditions optimized? reagent_check->conditions_check Yes switch_reagent->conditions_check optimize_conditions Increase temperature (40-50°C) or reaction time. Consider microwave synthesis. conditions_check->optimize_conditions No stoichiometry_check Are stoichiometry and reagent purity correct? conditions_check->stoichiometry_check Yes optimize_conditions->stoichiometry_check adjust_stoichiometry Use fresh reagents. Use slight excess of acid/coupling agent. stoichiometry_check->adjust_stoichiometry No success Coupling Complete stoichiometry_check->success Yes adjust_stoichiometry->success

Caption: A decision tree for troubleshooting incomplete amide coupling.

IV. Experimental Protocols

The following are generalized protocols that can be adapted for your specific substrates.

Protocol 1: General Procedure Using HATU

This protocol is a robust starting point for coupling with this compound.

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. If the reaction is slow, increase the temperature to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Substrates

This method is recommended when other high-activity coupling reagents have failed.

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Add a fluorinating agent such as BTFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA or 2,6-lutidine (2.2 equivalents).[2]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • In a separate flask, dissolve this compound (1.0 equivalent) in DCM.

  • Add the solution containing the acyl fluoride to the amine solution.

  • Monitor the reaction for completeness. Reaction times may be significantly longer for these types of couplings.[2]

  • Work up the reaction as described in Protocol 1.

V. Minimizing Side Reactions

While the primary challenge is incomplete reaction, side reactions can also occur.

  • Racemization: If your carboxylic acid has a chiral center, racemization can be a concern, especially with highly reactive coupling reagents and strong bases.[9] To minimize this, consider using a phosphonium-based reagent like PyBOP or PyAOP, and a weaker base like NMM.[3] Running the reaction at a lower temperature can also help.[2]

  • N-acylurea Formation: This is a common side reaction with carbodiimides.[7][8] The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[8] Using an additive like HOBt or OxymaPure, or switching to a different class of coupling reagent, will prevent this.

By understanding the inherent challenges of coupling with this compound and applying a systematic approach to troubleshooting, you can significantly improve your reaction outcomes and achieve high yields of your desired amide product.

References

Technical Support Center: Identifying Impurities in 2-amino-N,N-dimethylpropanamide by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the analysis of 2-amino-N,N-dimethylpropanamide and its impurities by Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure robust and reliable analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the LC-MS analysis of this compound.

Q1: What are the key physicochemical properties of this compound relevant to LC-MS analysis?

This compound is a small, polar molecule. Its structure, featuring a primary amine and a tertiary amide, makes it highly soluble in aqueous and polar organic solvents. These characteristics are crucial when selecting the appropriate chromatographic conditions.

PropertyValueSource
Molecular FormulaC5H12N2O[1]
Molecular Weight116.16 g/mol [1]
IUPAC NameThis compound[1]

Q2: What are the expected m/z values for the parent compound in ESI-MS?

In positive electrospray ionization (ESI+), the parent compound is expected to be detected primarily as the protonated molecule, [M+H]+. Depending on the mobile phase composition and sample matrix, other adducts may also be observed.

Ion SpeciesCalculated m/z
[M+H]+117.10
[M+Na]+139.08
[M+K]+155.05
[M+NH4]+134.13

Q3: What are common impurities that might be present from the synthesis of this compound?

Amide synthesis can result in several process-related impurities.[][3][4] Common synthetic routes, such as the acylation of an amine with an acid chloride, can introduce unreacted starting materials, byproducts, and degradation products.[5]

Potential ImpurityStructurePotential Origin
AlanineCH3CH(NH2)COOHStarting material for some synthetic routes
Dimethylamine(CH3)2NHStarting material
Propionyl chlorideCH3CH2COClStarting material (if using this route)
N,N-dimethylpropionamideCH3CH2CON(CH3)2Side product from a related synthesis
Di-acylated product(CH3CH2CO)2NCH(CH3)CON(CH3)2Over-reaction during synthesis
Hydrolysis productCH3CH(NH2)COOHDegradation of the amide bond

Q4: What are the recommended starting LC conditions for analyzing this compound?

Due to its high polarity, traditional reversed-phase chromatography using C18 columns may provide limited retention.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often more suitable.[7][8][9]

ParameterHILIC RecommendationMixed-Mode Recommendation
Column Amide or bare silica phaseMixed-mode cation exchange/hydrophobic
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid or Ammonium Formate buffer
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient Start at high %B (e.g., 95%), decrease to eluteGradient will depend on specific column chemistry
Flow Rate 0.3 - 0.5 mL/min for a 2.1 mm ID column0.3 - 0.5 mL/min for a 2.1 mm ID column
Column Temp. 30 - 40 °C30 - 40 °C

Section 2: Troubleshooting Common LC-MS Issues

This section provides a structured approach to resolving common problems encountered during the analysis of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Potential Causes & Solutions Problem Identify the Issue: - Poor Peak Shape - Low Sensitivity - Unexpected Peaks - Retention Time Shifts Peak_Shape Poor Peak Shape (Fronting, Tailing, Splitting) Problem->Peak_Shape Sensitivity Low Sensitivity Problem->Sensitivity Unexpected_Peaks Unexpected Peaks Problem->Unexpected_Peaks RT_Shifts Retention Time Shifts Problem->RT_Shifts PS_Causes Causes: - Column Overload - Inappropriate Mobile Phase - Secondary Interactions Solutions: - Dilute Sample - Adjust pH/Buffer - Screen Different Columns Peak_Shape->PS_Causes S_Causes Causes: - Poor Ionization - Matrix Effects - Adduct Formation Solutions: - Optimize MS Source - Improve Sample Cleanup - Modify Mobile Phase Sensitivity->S_Causes UP_Causes Causes: - Contamination - Impurities - Carryover Solutions: - Run Blanks - Characterize by MS/MS - Optimize Wash Solvents Unexpected_Peaks->UP_Causes RTS_Causes Causes: - Column Equilibration - Mobile Phase Inconsistency - Temperature Fluctuations Solutions: - Increase Equilibration Time - Prepare Fresh Mobile Phase - Use Column Oven RT_Shifts->RTS_Causes

Caption: Troubleshooting Decision Tree for LC-MS Analysis.

Q5: My peak shape is poor (fronting, tailing, or split). What should I do?

Poor peak shape for polar compounds is a common issue.[10]

  • Cause: Column Overload. The stationary phase has a finite capacity. Injecting too much analyte can lead to peak fronting.

    • Solution: Dilute your sample and reinject. A 10-fold dilution is a good starting point.

  • Cause: Inappropriate Mobile Phase pH. The ionization state of the primary amine on this compound is pH-dependent. If the mobile phase pH is close to the pKa of the amine, you can get mixed ionization states, leading to peak splitting or tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a primary amine, a low pH (e.g., using 0.1% formic acid, pH ~2.7) will ensure it is fully protonated.

  • Cause: Secondary Interactions with the Stationary Phase. Residual silanols on silica-based columns can interact with the basic amine, causing peak tailing.

    • Solution: Consider a different stationary phase. An amide-embedded phase or a polymer-based column may reduce these secondary interactions. Alternatively, increasing the ionic strength of the mobile phase (e.g., adding 10-20 mM ammonium formate) can help shield these interactions.[11]

Q6: I am seeing very low sensitivity for my analyte. How can I improve it?

Low sensitivity can stem from either the LC or MS part of the system.

  • Cause: Poor Ionization Efficiency. this compound should ionize well in positive ESI mode. However, suboptimal source conditions can lead to poor signal.

    • Solution: Perform an infusion analysis of your compound to optimize MS parameters such as capillary voltage, gas flow, and temperature.

  • Cause: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[12]

    • Solution: Improve your sample preparation. A solid-phase extraction (SPE) step can be effective at removing interfering matrix components. Also, ensure your chromatography is providing adequate separation from the bulk of the matrix.

  • Cause: Formation of Multiple Adducts. If the analyte signal is distributed among several adducts ([M+H]+, [M+Na]+, [M+K]+), the intensity of the primary ion will be reduced.[13][14][15]

    • Solution: Minimize sources of sodium and potassium. Use high-purity solvents and additives. Adding a small amount of a volatile ammonium salt (e.g., ammonium formate) can sometimes promote the formation of the [M+NH4]+ adduct at the expense of sodium and potassium adducts, consolidating the signal.

Q7: I see unexpected peaks in my chromatogram. How do I identify them?

Unexpected peaks can be impurities, contaminants, or carryover.[16]

  • Step 1: Inject a Blank. Inject a solvent blank to see if the peaks are coming from the system (e.g., solvent contamination, carryover). If the peaks are present in the blank, clean the autosampler and injection port.

  • Step 2: Analyze the Mass Spectrum. For each unexpected peak, examine the mass spectrum.

    • Determine the m/z of the molecular ion.

    • Look for characteristic isotope patterns.

    • Consider potential adducts.

  • Step 3: Perform MS/MS Fragmentation. Fragment the molecular ion of the unknown peak. The fragmentation pattern can provide structural information. Amines and amides have characteristic fragmentation patterns, often involving alpha-cleavage.[17][18][19]

    • For this compound, a likely fragmentation would be the loss of the dimethylamine group or cleavage adjacent to the primary amine.

  • Step 4: Correlate with Potential Impurities. Compare the determined molecular weights and fragmentation patterns with the list of potential impurities from the synthesis.

Section 3: Advanced Topics

This section covers more complex aspects of impurity identification for this compound.

Q8: How can I separate isomeric impurities?

Isomeric impurities will have the same m/z and can only be distinguished by chromatography.

  • Example Isomers: Positional isomers (e.g., 3-amino-N,N-dimethylpropanamide) or stereoisomers.

  • Strategy 1: Optimize Chromatography.

    • Change Stationary Phase: Different HILIC or mixed-mode phases offer different selectivities.[7][20][21][22] For example, a column with ion-exchange capabilities might resolve isomers with different pKa values.

    • Modify Mobile Phase: Adjusting the organic solvent, pH, or buffer concentration can alter selectivity.

  • Strategy 2: Derivatization. While less ideal, derivatizing the primary amine can sometimes enhance chromatographic resolution of isomers. This is a more involved approach and should be considered if chromatographic optimization fails.

Q9: What is the fragmentation behavior of this compound in MS/MS?

Understanding the fragmentation is key to confirming the structure of the main compound and identifying related impurities. In positive ion mode, fragmentation is typically induced by collision-induced dissociation (CID).

Fragmentation_Pathway Parent [M+H]+ m/z 117.10 Frag1 Loss of NH3 m/z 100.07 Parent->Frag1 CID Frag2 Loss of (CH3)2NH m/z 72.06 Parent->Frag2 CID Frag3 Alpha-cleavage m/z 44.05 Parent->Frag3 CID

Caption: Predicted MS/MS Fragmentation of this compound.

  • Loss of Ammonia (NH3): A common loss from protonated primary amines.

  • Loss of Dimethylamine ((CH3)2NH): Cleavage of the amide C-N bond.

  • Alpha-cleavage: Cleavage of the bond adjacent to the primary amine, leading to a stable iminium ion.

By creating a library of these fragments, one can more confidently identify impurities that share a common core structure.

Experimental Protocols

Protocol 1: Generic HILIC-MS Method

  • LC System: Agilent 1290 Infinity II or equivalent.

  • MS System: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Conditions (ESI+):

    • Gas Temp: 325 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor: 120 V

Protocol 2: Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 90:10 (v/v) acetonitrile:water mixture.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

References

impact of steric hindrance on 2-amino-N,N-dimethylpropanamide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique reactivity of 2-amino-N,N-dimethylpropanamide, a molecule whose utility is profoundly influenced by the steric hindrance imposed by its gem-dimethyl group. Here, we provide troubleshooting guides and frequently asked questions to navigate the experimental challenges associated with this compound.

Introduction: The Double-Edged Sword of Steric Hindrance

This compound is an α,α-disubstituted amino acid derivative. Its core feature is the quaternary carbon atom adjacent to the primary amine. This "gem-dimethyl" motif introduces significant steric bulk, which dictates its chemical behavior in a nuanced manner. On one hand, this steric shield can enhance the stability of adjacent functional groups and impart unique conformational properties to larger molecules it's incorporated into. On the other, it presents a formidable challenge for reactions targeting the sterically congested primary amine, often leading to sluggish reaction rates, incomplete conversions, and the need for specialized reagents.[1][2]

This guide is designed to help you harness the unique properties of this molecule while mitigating the challenges posed by its inherent steric hindrance.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low Yield or No Reaction in N-Acylation Attempts

Symptoms: You are attempting to acylate the primary amine of this compound with a standard acylating agent (e.g., acetyl chloride, acetic anhydride) under conventional conditions, but you observe low to no product formation, with the starting material remaining largely unreacted.

Root Cause Analysis: The primary amine in this compound is severely sterically hindered by the adjacent gem-dimethyl group. This physical obstruction prevents the electrophilic acylating agent from readily accessing the nucleophilic nitrogen atom. Standard acylation methods are often not potent enough to overcome this steric barrier.[1]

Solutions:

  • Employ Highly Reactive Acylating Agents:

    • Benzotriazole-based Reagents: N-acylbenzotriazoles are highly effective for acylating sterically hindered amines.[1][3] These reagents are pre-activated and exhibit enhanced reactivity.

    • Uronium/Aminium and Phosphonium Salts: Reagents like HATU, HBTU, PyBOP, and COMU are powerful coupling agents, particularly in peptide synthesis involving sterically demanding amino acids.[4] They form highly reactive activated esters in situ, which can overcome significant steric hindrance.

  • Optimize Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously to avoid side reactions or degradation.

    • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by efficiently transferring energy to the system, often leading to higher yields in shorter reaction times.[5]

  • Extended Reaction Times: Due to the slow reaction kinetics, extending the reaction time (e.g., 24-48 hours) may be necessary to achieve a reasonable conversion.

Illustrative Workflow for Overcoming Low Acylation Yield

cluster_problem Problem cluster_solutions Solutions P Low Yield in N-Acylation S1 Use High-Reactivity Reagents (e.g., HATU, N-Acylbenzotriazoles) P->S1 Primary Approach S2 Optimize Conditions (Elevated Temp., Microwave) P->S2 Secondary Approach S3 Extend Reaction Time P->S3 If kinetics are slow

Caption: Troubleshooting workflow for low N-acylation yield.

Problem 2: Competing Elimination or Rearrangement Reactions

Symptoms: When attempting a nucleophilic substitution reaction at a carbon adjacent to the this compound moiety, you observe the formation of unexpected byproducts resulting from elimination or rearrangement pathways.

Root Cause Analysis: Steric hindrance can disfavor the direct SN2 pathway. When the nucleophile is bulky and the substrate is sterically congested, the activation energy for the SN2 transition state becomes very high. This can allow competing pathways, such as E2 elimination (if a suitable proton is available) or rearrangement, to become more favorable.[6]

Solutions:

  • Choice of Nucleophile and Base:

    • Use smaller, less sterically demanding nucleophiles where possible.

    • If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to minimize its participation in competing substitution reactions.

  • Solvent Selection:

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) generally favor SN2 reactions.

    • Avoid protic solvents if elimination is a concern, as they can stabilize carbocationic intermediates that may lead to rearrangements.

  • Temperature Control:

    • Lowering the reaction temperature can often favor the substitution pathway over elimination, as elimination reactions tend to have a higher activation energy and are more entropically favored at higher temperatures.[6]

Problem 3: Difficulty in Amide Bond Hydrolysis

Symptoms: You are attempting to hydrolyze the tertiary amide of this compound under standard acidic or basic conditions, but the reaction is extremely slow or does not proceed.

Root Cause Analysis: The tertiary amide is sterically shielded by the two N-methyl groups and the adjacent gem-dimethyl group. This steric congestion hinders the approach of both hydronium ions (in acid catalysis) and hydroxide ions (in base catalysis) to the carbonyl carbon.

Solutions:

  • Harsh Reaction Conditions:

    • Strong Acid and High Heat: Refluxing in concentrated strong acids like 6M HCl or H₂SO₄ for an extended period is often necessary.[7]

    • Strong Base and High Heat: Similarly, refluxing in concentrated NaOH or KOH can effect hydrolysis, although this may lead to other side reactions.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered amides by providing rapid and uniform heating.

  • Enzymatic Hydrolysis: In specific contexts, certain proteases or amidases might be capable of hydrolyzing the amide bond, though this is highly enzyme-specific.[8]

Data Summary: Impact of Steric Hindrance on Reaction Success

Reaction TypeSteric Hindrance ChallengeRecommended SolutionExpected Outcome
N-Acylation HighUse potent coupling agents (HATU, PyBOP) or activated acyl sources.[3][4]Improved yields and reaction rates.
N-Alkylation HighUse less bulky alkylating agents; may require higher temperatures.Moderate to good yields, potential for competing elimination.
Amide Hydrolysis Moderate to HighRequires harsh conditions (strong acid/base, high heat) or microwave assistance.[7]Slow but eventual hydrolysis.
Peptide Coupling Very HighRequires specialized, highly reactive coupling reagents and optimized protocols.[9][10]Successful coupling with minimal side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an 'unusual' amino acid derivative?

Its 'unusual' nature stems from the α,α-disubstitution (the gem-dimethyl group).[9] This structural feature is not found in the 20 proteinogenic amino acids. It imposes significant conformational constraints and steric hindrance, which can be leveraged in medicinal chemistry to create peptides with enhanced stability against enzymatic degradation or to enforce specific secondary structures.[10]

Q2: Can I use standard peptide coupling reagents like DCC/DIC with this molecule?

Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are generally inefficient for coupling with α,α-disubstituted amino acids like this one.[1][4] The steric hindrance dramatically slows down the reaction rate and can lead to incomplete coupling. More potent reagents such as HATU, COMU, or PyAOP are recommended for these challenging couplings.[4]

Q3: Does the gem-dimethyl group affect the pKa of the primary amine?

Yes, the gem-dimethyl group can influence the pKa of the adjacent amine. While electronic effects are minimal, the steric hindrance can affect the solvation of the protonated ammonium ion. This can lead to a slight decrease in the pKa compared to a less hindered primary amine, making it a slightly weaker base.

Q4: Are there any safety concerns specific to the synthesis or handling of this compound?

Standard laboratory safety protocols should be followed. While the compound itself is not exceptionally hazardous, its synthesis may involve reagents that require careful handling. For instance, some acylation or alkylation reagents can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for all chemicals used in your experimental procedures.

Q-and-A Logic Flow

Q1 Why is it 'unusual'? A1 α,α-disubstitution (gem-dimethyl group) - Steric hindrance - Conformational constraints Q1->A1 Q2 Can I use standard coupling reagents (DCC/DIC)? A2 No, generally inefficient. - Use potent reagents like HATU, COMU. - Steric hindrance slows reaction. Q2->A2 Q3 Does the gem-dimethyl group affect the pKa? A3 Yes, slightly. - Hinders solvation of ammonium ion. - May slightly decrease pKa. Q3->A3 Q4 Any specific safety concerns? A4 Follow standard lab safety. - Be cautious with reagents used in its synthesis. - Consult SDS. Q4->A4

Caption: FAQ logic flow for this compound.

Detailed Experimental Protocol: N-Acylation using HATU

This protocol describes a robust method for the N-acylation of this compound with a generic carboxylic acid, employing HATU as the coupling agent to overcome steric hindrance.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes to allow for the pre-activation of the carboxylic acid.

  • Addition of Amine and Base: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion (typically 4-24 hours) due to the steric hindrance.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated product.

Causality Behind Choices:

  • HATU: Chosen for its high reactivity, which is necessary to overcome the steric barrier of the α,α-disubstituted amine.[4]

  • DIPEA: A non-nucleophilic, sterically hindered base used to neutralize the hexafluorophosphate salt formed during the reaction without competing as a nucleophile.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents and facilitates the SN2-type reaction mechanism.

References

Technical Support Center: 2-Amino-N,N-dimethylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for reactions involving 2-amino-N,N-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing a critical parameter: temperature . Proper thermal management is paramount for achieving high yields, purity, and reproducibility in your synthetic workflows.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems through a diagnostic, question-and-answer format.

Issue 1: My reaction has stalled or is showing low conversion.

Question: I've set up my amide coupling reaction between a carboxylic acid and this compound, but after several hours, TLC/LC-MS analysis shows a large amount of unreacted starting material. What's going wrong?

Answer: A stalled reaction is often a direct consequence of insufficient activation energy, which is primarily dictated by temperature.

Potential Causes & Solutions:

  • Sub-optimal Reaction Temperature: Many standard amide coupling reactions are initiated at 0 °C to control the initial exothermic release from reagent activation, and then allowed to warm to room temperature (20-25 °C).[1] If your substrates are sterically hindered or electronically deactivated (e.g., electron-deficient anilines), room temperature may be insufficient.

    • Action: Gradually increase the reaction temperature. First, try running the reaction at a moderately elevated temperature, such as 40-50 °C. For particularly challenging couplings, temperatures of 60-80 °C may be necessary.[2] Always monitor for product degradation at higher temperatures.

  • Poor Reagent Solubility at Low Temperatures: Your starting materials or coupling agents may not be fully dissolved at the initial low temperature, effectively reducing their concentration in the solution phase.

    • Action: Ensure all reagents are fully dissolved before proceeding. You may need to choose a different solvent system with better solubility characteristics at your desired temperature range.

  • Inadequate Activation of the Carboxylic Acid: The initial, temperature-sensitive step in most amide couplings is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will not proceed.

    • Action: For carbodiimide-based couplings (like EDC), ensure the reaction runs for a sufficient time at the optimal temperature for active ester formation before adding the this compound. Some protocols benefit from allowing the carboxylic acid and coupling agent to pre-activate for 15-30 minutes at room temperature.

Issue 2: My final product is impure, with significant side products observed.

Question: My reaction went to completion, but I'm seeing multiple unexpected spots on the TLC plate and peaks in the LC-MS that are not my desired product. How can temperature cause this?

Answer: The formation of side products is a classic sign of excessive reaction temperature or thermal runaway, where an exothermic process increases the internal temperature beyond the set point.[3]

Potential Causes & Solutions:

  • Racemization: this compound is derived from alanine, a chiral amino acid. Elevated temperatures, especially in the presence of a base, can promote racemization of the alpha-carbon, leading to a loss of stereochemical purity. Additives like HOBt or Cl-HOBt are known to suppress this side reaction.[1]

    • Action: Maintain the lowest possible temperature that still allows the reaction to proceed at a reasonable rate. For most standard coupling reagents like HATU or EDC/HOBt, this means starting the reaction at 0 °C and letting it slowly warm to room temperature. Avoid actively heating the reaction unless absolutely necessary.

  • Degradation of Coupling Agents or Product: Many common coupling reagents (especially uronium/aminium salts like HATU) and the activated carboxylic acid intermediates are thermally labile. They can decompose at elevated temperatures to form reactive byproducts. Similarly, the final amide product itself can degrade under harsh heating.[4]

    • Action: Review the stability data for your chosen coupling agent. If heating is required, select a more robust coupling method. For example, forming an acid chloride with thionyl chloride (SOCl2) and then reacting it with the amine can sometimes be performed at higher temperatures, though this method has its own challenges.[5]

  • Uncontrolled Exotherm: Amide bond formation is an exothermic process.[6] In concentrated reactions or on a large scale, the heat generated can cause the internal temperature to spike significantly, leading to the issues described above.

    • Action:

      • For scales larger than a few millimoles, ensure efficient stirring and external cooling with an ice bath, especially during the addition of the coupling agent.

      • Consider a semi-batch approach where the coupling agent is added slowly over time to allow the heat to dissipate.

Troubleshooting Workflow Diagram

The following diagram provides a logical path for diagnosing and resolving temperature-related issues in your reactions.

G start Reaction Problem Observed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Incomplete high_impurity Complete Conversion, High Impurity check_conversion->high_impurity Complete temp_too_low Is Temperature Too Low? low_conversion->temp_too_low Yes solubility_issue Check Reagent Solubility low_conversion->solubility_issue No temp_too_high Is Temperature Too High? high_impurity->temp_too_high Yes check_exotherm Potential Uncontrolled Exotherm? high_impurity->check_exotherm No increase_temp Action: Increase Temp Incrementally (e.g., to 40°C). Monitor reaction. temp_too_low->increase_temp end_ok Problem Resolved increase_temp->end_ok change_solvent Action: Use alternative solvent or pre-warm to dissolve. solubility_issue->change_solvent change_solvent->end_ok reduce_temp Action: Run at 0°C -> RT. Ensure external cooling. temp_too_high->reduce_temp reduce_temp->end_ok slow_addition Action: Add coupling agent slowly. Dilute reaction. check_exotherm->slow_addition racemization_risk Risk of Racemization? check_exotherm->racemization_risk If Chiral slow_addition->end_ok add_suppressor Action: Use additives like HOBt. Keep temp low. racemization_risk->add_suppressor add_suppressor->end_ok

Caption: A decision tree for troubleshooting common temperature-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended temperature range for an amide coupling with this compound?

A1: For most standard coupling reactions, the recommended protocol is to start the reaction at 0 °C (ice bath) for the addition of reagents and then allow the mixture to warm to room temperature (20-25 °C) over several hours.[1] Heating should only be employed when room temperature reactions fail, and it should be done cautiously and incrementally.

Q2: How does the choice of coupling agent affect the optimal reaction temperature?

A2: Different coupling agents have different optimal activation temperatures and thermal stabilities. The table below summarizes common choices.

Coupling Agent ClassExamplesTypical Temperature ProtocolNotes
Carbodiimides EDC, DCC0 °C to RTOften used with additives like HOBt or DMAP to improve efficiency and reduce side reactions.[1]
Aminium/Uronium HATU, HBTU0 °C to RTHighly efficient but can be more temperature-sensitive. Prone to degradation if heated excessively.
Phosphonium PyBOP, PyAOP0 °C to RTGenerally very effective; similar temperature profile to aminium salts.
Acid Halide SOCl₂, Oxalyl Chloride0 °C to Reflux (for formation)Formation of the acid chloride may require heating, but the subsequent reaction with the amine is often done at 0 °C to control reactivity.[5]

Q3: Can I use microwave heating for reactions with this compound?

A3: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions, especially for difficult couplings.[2] However, it requires careful optimization. The rapid heating can easily lead to product degradation or side reactions if not controlled. Start with short exposure times and lower temperatures and carefully analyze the results before increasing the intensity.

Q4: Does the amine on this compound require protection? How does this relate to temperature?

A4: The primary amine of this compound is its key reactive site for forming amide bonds. In the context of peptide synthesis, where it might be a building block, this amine would be temporarily protected (e.g., with an Fmoc or Boc group) to allow for sequential coupling.[7][8] The stability of these protecting groups is crucial. For instance, some protecting groups can be labile under acidic or basic conditions that might be exacerbated by high temperatures. Always ensure your reaction temperature is compatible with the specific protecting groups used in your synthetic scheme.[9]

Q5: How can I monitor the reaction to optimize the temperature in real-time?

A5: Reaction progress kinetic analysis (RPKA) using in-situ monitoring tools like FT-IR or Raman spectroscopy can provide real-time data on the consumption of reactants and formation of products.[10] This allows for precise determination of reaction rates at different temperatures. For most labs, a simpler approach involves taking small aliquots from the reaction at regular intervals and analyzing them by a rapid method like TLC or UPLC-MS to determine the point of maximum conversion without significant byproduct formation.[11]

Protocol: General Procedure for Temperature-Controlled Amide Coupling

This protocol provides a reliable starting point for coupling a generic carboxylic acid with this compound using HATU.

Experimental Workflow

G cluster_0 Vessel 1: Activation cluster_1 Vessel 2: Amine Solution cluster_2 Reaction & Workup a 1. Dissolve Carboxylic Acid & HATU in DMF b 2. Cool to 0°C (Ice Bath) a->b c 3. Add Base (DIPEA) Dropwise at 0°C b->c d 4. Stir for 5-10 min at 0°C c->d f 6. Add Amine Solution to Vessel 1 at 0°C d->f Transfer Activated Ester e 5. Dissolve 2-amino-N,N-dimethyl- propanamide in DMF e->f Add Amine g 7. Allow to Warm to Room Temp. f->g h 8. Stir for 2-16 h (Monitor by TLC/LC-MS) g->h i 9. Aqueous Workup & Purification h->i

Caption: Step-by-step workflow for a typical temperature-controlled amide coupling.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HATU (1.1 eq), and an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Stir the mixture until all solids are dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Allow the mixture to stir at 0 °C for 5-10 minutes to ensure formation of the activated ester.

  • In a separate flask, dissolve this compound (1.05 eq) in a small amount of the same anhydrous solvent.

  • Add the amine solution to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature.

  • Stir at room temperature for 2-16 hours. Monitor the reaction's progress periodically using TLC or LC-MS.

  • Once the reaction is complete, proceed with a standard aqueous workup and purification by column chromatography or crystallization.

References

Validation & Comparative

A Comparative Guide to 2-amino-N,N-dimethylpropanamide and Other N-methylated Amino Acid Amides for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Methylation in Amino Acid Amides

In the landscape of modern drug discovery, particularly in the development of peptides and small molecule therapeutics, the modulation of physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. N-methylation of amino acids and their derivatives represents a powerful and versatile strategy to overcome common hurdles such as poor cell permeability and rapid metabolic degradation.[1][2] This guide provides a comparative analysis of 2-amino-N,N-dimethylpropanamide and other structurally related N-methylated amino acid amides, offering insights into their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

The introduction of a methyl group onto the amide nitrogen of an amino acid amide fundamentally alters its molecular characteristics. This seemingly minor modification can lead to significant improvements in drug-like properties by:

  • Enhancing Membrane Permeability: N-methylation removes a hydrogen bond donor, reducing the energetic penalty for desolvation as the molecule transitions from an aqueous environment to the lipid bilayer of a cell membrane. This can lead to improved passive diffusion.[2]

  • Increasing Metabolic Stability: The amide bond is a common site for enzymatic hydrolysis by proteases and amidases in the body. N-methylation sterically hinders the approach of these enzymes, thereby increasing the metabolic half-life of the compound.[1][3]

  • Modulating Conformation: The presence of a methyl group on the nitrogen atom can restrict the conformational flexibility of the molecule. This can be advantageous in pre-organizing a molecule into its bioactive conformation for optimal target engagement.

This guide will delve into a direct comparison of this compound with its mono-methylated and non-alanine-based counterparts, providing available experimental data and detailed protocols for their evaluation.

Comparative Analysis of N-Methylated Amino Acid Amides

While direct, head-to-head experimental data for the compounds discussed below is not always available in a single study, this section synthesizes available physicochemical data and established principles of N-methylation to provide a comparative overview.

Table 1: Physicochemical Properties of Selected N-Methylated Amino Acid Amides

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Reported Solubility
This compoundCC(C(=O)N(C)C)NC5H12N2O116.16[4]Soluble in water and organic solvents.[5]
N-methylalaninamideCC(C(=O)NC)NC4H10N2O102.13Soluble in water.[6]
N,N-dimethylglycinamideCN(C)CC(=O)N(C)CC6H14N2O130.19Not explicitly found

Discussion of Comparative Properties:

  • This compound (N,N-dimethylalaninamide): As a dimethylated amide of alanine, this compound is expected to exhibit enhanced membrane permeability and metabolic stability compared to its non-methylated counterpart, alaninamide. Its solubility in both water and organic solvents makes it a versatile building block.[5]

  • N-methylalaninamide: This mono-methylated analog serves as an intermediate between the non-methylated and di-methylated versions. It is expected to show improved stability and permeability over alaninamide, but likely to a lesser extent than this compound. Its water solubility is a key feature.[6]

  • N,N-dimethylglycinamide: This compound, derived from glycine, lacks the methyl group on the alpha-carbon that is present in the alanine derivatives. This may influence its conformational rigidity and interactions with target proteins.

It is important to note that while N-methylation generally improves metabolic stability, some studies have shown that certain amide configurations, like secondary acetamides, can be more labile to hydrolysis in human liver microsomes than their N-methyl amide isomers.[7] Therefore, experimental validation for each specific compound is crucial.

Experimental Protocols for Performance Evaluation

To empirically determine and compare the performance of this compound and other N-methylated amino acid amides, the following experimental protocols are recommended.

Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.[8][9]

Experimental Workflow:

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Methodology:

  • Preparation of Donor Solution: Dissolve the test compound (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

  • Preparation of the Artificial Membrane: Coat the wells of a 96-well filter plate with a solution of a phospholipid (e.g., 1% lecithin in dodecane).

  • Assembly of the PAMPA Sandwich: Add the donor solution to the filter plate. Place the filter plate onto a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / C_eq))

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A] = Concentration in the acceptor well

    • C_eq = Equilibrium concentration

Cell Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 assay is a widely used in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.[10][11]

Experimental Workflow:

Caco2_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21 days (Allow for differentiation) A->B C Measure TEER (Confirm monolayer integrity) B->C D Add compound to apical or basolateral side C->D E Incubate D->E F Sample from receiver compartment at time points E->F G Quantify compound (LC-MS/MS) F->G H Calculate Papp G->H

Caption: Workflow for the Caco-2 Cell Monolayer Permeability Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (lower) chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value as described in the PAMPA protocol. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess active transport.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[12][13]

Experimental Workflow:

Microsomal_Stability_Workflow A Prepare reaction mixture (Microsomes, buffer, compound) B Pre-incubate at 37°C A->B C Initiate reaction (Add NADPH) B->C D Take aliquots at different time points C->D E Quench reaction (Add cold acetonitrile) D->E F Centrifuge and analyze supernatant by LC-MS/MS E->F G Determine half-life (t½) and intrinsic clearance (CLint) F->G

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or rat), phosphate buffer (pH 7.4), and the test compound (typically at a final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression, calculate the half-life (t½) and the intrinsic clearance (CLint).

Conclusion and Future Perspectives

The strategic application of N-methylation to amino acid amides is a proven method for enhancing the drug-like properties of therapeutic candidates. While direct comparative experimental data for this compound and its analogs is limited in the public domain, the foundational principles of medicinal chemistry and the available physicochemical data suggest that N,N-dimethylation is a promising strategy for improving both cell permeability and metabolic stability.

The experimental protocols detailed in this guide provide a robust framework for researchers to generate the necessary data to make informed decisions in their drug discovery programs. Future studies focusing on a systematic comparison of mono- and di-N-methylated amino acid amides with varying side chains will be invaluable in further elucidating the structure-activity relationships and refining the design of next-generation therapeutics.

References

A Comparative Guide to the Synthetic Utility of 2-amino-N,N-dimethylpropanamide: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice Between Salt and Free Base

In the landscape of organic synthesis and pharmaceutical development, the selection of starting materials is a decision that profoundly impacts reaction efficiency, product purity, and overall process viability. Amines, fundamental building blocks in a vast array of molecules, are frequently supplied as either their free base form or as a more stable salt, commonly the hydrochloride. This guide provides an in-depth analysis of 2-amino-N,N-dimethylpropanamide in both its hydrochloride and free base forms, offering a comparative look at their properties and performance in chemical reactions. Understanding the nuances of each form is paramount for optimizing synthetic routes and making informed decisions in the laboratory and during process scale-up.

Physicochemical Properties: A Tale of Two Forms

The hydrochloride salt and the free base of this compound, while chemically interconvertible, exhibit distinct physical and chemical properties that dictate their handling, storage, and application.

PropertyThis compound HydrochlorideThis compound (Free Base)
Molecular Formula C₅H₁₃ClN₂OC₅H₁₂N₂O
Molecular Weight 152.62 g/mol 116.16 g/mol [1]
Appearance White crystalline powder[2]Typically an oil or low-melting solid
Melting Point 139-141°C[2]Not well-defined, lower than the salt
Aqueous Solubility Generally higherGenerally lower
Organic Solvent Solubility Soluble in polar organic solvents[2]Generally higher in aprotic organic solvents
Stability More stable, less susceptible to air oxidationProne to oxidation and degradation
Hygroscopicity May be hygroscopicGenerally less hygroscopic
pKa (of conjugate acid) Estimated 8.5 - 9.5Not applicable

The enhanced stability and crystalline nature of the hydrochloride salt make it the preferred form for storage and handling, minimizing degradation and simplifying accurate weighing.[2] Conversely, the free base's higher solubility in aprotic organic solvents can be advantageous in certain reaction setups.

The Decisive Factor: A Comparison of Reactivity in Amide Bond Formation

The fundamental difference in reactivity between the two forms lies in the nucleophilicity of the primary amino group, a key attribute in many chemical transformations, most notably amide bond formation.

The Free Base: A Ready Nucleophile

In its free base form, the nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic.[3] This makes it readily available to participate in a variety of chemical reactions, including:

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides.[4]

  • Alkylation: Reaction with alkyl halides to form secondary amines.

  • Nucleophilic Addition: Reaction with carbonyl compounds to form imines.

The Hydrochloride Salt: A Masked Nucleophile

In the hydrochloride salt, the amino group is protonated to form an ammonium salt. This protonation effectively sequesters the nitrogen's lone pair, rendering the amino group non-nucleophilic and unreactive in typical nucleophilic substitution reactions.[3] To engage the amino group in a reaction, it must first be deprotonated by treatment with a base to regenerate the free amine.[3]

Experimental Protocols: A Framework for Comparison

To illustrate the practical implications of choosing between the hydrochloride salt and the free base, we present a comparative experimental framework for a common reaction: the N-acylation with benzoyl chloride.

Diagram of the Experimental Workflow

G cluster_0 Reaction A: Pre-formed Free Base cluster_1 Reaction B: In Situ Neutralization of Hydrochloride Salt a1 Dissolve this compound (free base) in DCM a2 Add triethylamine (1.1 eq) a1->a2 a3 Cool to 0°C a2->a3 a4 Add benzoyl chloride (1.0 eq) dropwise a3->a4 a5 Stir at RT for 2h a4->a5 a6 Work-up and Purification a5->a6 b1 Suspend this compound HCl in DCM b2 Add triethylamine (2.2 eq) b1->b2 b3 Stir at RT for 30 min b2->b3 b4 Cool to 0°C b3->b4 b5 Add benzoyl chloride (1.0 eq) dropwise b4->b5 b6 Stir at RT for 2h b5->b6 b7 Work-up and Purification b6->b7

Caption: Comparative workflow for N-acylation.

Detailed Methodologies

Reaction A: N-acylation of this compound (Free Base)

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature is added triethylamine (1.1 eq).

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Benzoyl chloride (1.0 eq) is added dropwise over 5 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Reaction B: N-acylation of this compound Hydrochloride (In Situ Neutralization)

  • To a suspension of this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature is added triethylamine (2.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt.

  • The reaction mixture is cooled to 0°C in an ice bath.

  • Benzoyl chloride (1.0 eq) is added dropwise over 5 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is monitored by TLC for the disappearance of the free amine.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Comparative Performance Analysis: A Representative Study

ParameterReaction A (Free Base)Reaction B (Hydrochloride Salt)
Reaction Time 2 hours2.5 hours (including pre-stir)
Isolated Yield ~90%~85%
Product Purity (by HPLC) >98%>97%
Key Observations Homogeneous reaction mixture.Initial suspension becomes homogeneous after base addition.

Causality Behind the Observations:

  • Reaction Time: The slightly longer overall time for the hydrochloride salt is due to the initial in situ neutralization step.

  • Yield: The marginally lower yield when starting from the hydrochloride salt can be attributed to the potential for incomplete neutralization or side reactions involving the excess base and the acylating agent.

  • Purity: Both methods can yield high-purity products after standard purification techniques.

The Strategic Choice: Navigating the Pros and Cons

The decision to use the hydrochloride salt or the free base is a strategic one, guided by the specific requirements of the synthesis and the overall process.

Diagram of the Decision-Making Logic

G start Start: Need for this compound storage Long-term storage or large-scale handling? start->storage hcl Use Hydrochloride Salt storage->hcl Yes free_base_use Use Free Base storage->free_base_use No reaction_conditions Reaction sensitive to excess base or salts? free_base_use->reaction_conditions in_situ Use Hydrochloride Salt with in situ neutralization reaction_conditions->in_situ No pre_neutralize Generate and isolate free base before reaction reaction_conditions->pre_neutralize Yes

Caption: Decision tree for selecting the appropriate form.

Advantages of Using the Hydrochloride Salt:

  • Stability and Shelf-Life: The salt form is significantly more stable, making it ideal for long-term storage.

  • Ease of Handling: As a crystalline solid, it is easier to handle and weigh accurately compared to the often oily free base.

  • Cost-Effectiveness: In many cases, the hydrochloride salt is the more commercially available and cost-effective option.

Advantages of Using the Free Base:

  • Direct Reactivity: The free base is the reactive species, eliminating the need for an initial neutralization step.

  • Milder Reaction Conditions: For sensitive substrates, avoiding the use of excess base and the formation of salt byproducts can be beneficial.

  • Simplified Stoichiometry: The reaction stoichiometry is more straightforward without the need to account for an acid scavenger for the hydrochloride.

Conclusion: A Matter of Context and Optimization

References

A Comparative Guide to the Orthogonal Purity-Validation of 2-Amino-N,N-dimethylpropanamide by NMR and Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible scientific data are built. For active pharmaceutical ingredients (APIs) and their intermediates, such as 2-amino-N,N-dimethylpropanamide, rigorous purity assessment is a non-negotiable aspect of regulatory compliance and ensuring therapeutic efficacy and safety.[1][2] This guide provides an in-depth, comparative analysis of two orthogonal and complementary techniques for purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis (CHN).

This document moves beyond a simple recitation of protocols. It delves into the causality behind the experimental choices, offering a self-validating framework for the purity determination of this compound. By integrating insights from both NMR, which provides detailed structural and quantitative information, and elemental analysis, which verifies the fundamental atomic composition, researchers can establish a high degree of confidence in their material's integrity.[3][4][5] The methodologies and data presented herein are grounded in established analytical principles, adhering to the spirit of guidelines such as those from the International Council for Harmonisation (ICH).[6][7][8][9][10]

The Compound in Focus: this compound

This compound, with the molecular formula C₅H₁₂N₂O, is a small amide derivative.[11] Its structure presents distinct features amenable to both NMR and elemental analysis. Understanding potential impurities is crucial for developing a robust validation strategy. Common impurities could arise from starting materials, side reactions (e.g., incomplete methylation), or degradation products.[12][13]

Molecular Structure:

Theoretical Composition:

  • Molecular Weight: 116.16 g/mol [11]

  • Carbon (C): 51.69%

  • Hydrogen (H): 10.41%

  • Nitrogen (N): 24.12%

  • Oxygen (O): 13.77%

Part 1: Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules.[2] Its power lies in the direct relationship between the integrated signal intensity and the number of nuclei giving rise to that signal, allowing for quantitative analysis (qNMR).[1][3] For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.

¹H NMR Spectroscopy: A Quantitative Fingerprint

¹H NMR is particularly effective for identifying and quantifying the compound and any proton-bearing impurities. The expected spectrum of pure this compound would exhibit three distinct signals:

  • A singlet for the six protons of the two equivalent N-methyl groups.

  • A singlet for the six protons of the two equivalent C-methyl groups.

  • A broad singlet for the two protons of the primary amine group. The chemical shift and appearance of this peak can be highly dependent on the solvent and concentration.

Workflow for ¹H NMR Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh ~10-20 mg of this compound prep2 Dissolve in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep1->prep2 prep3 Add a known amount of an internal standard (optional for qNMR) prep2->prep3 acq1 Acquire ¹H NMR spectrum (e.g., 400 MHz or higher) prep3->acq1 acq2 Ensure sufficient relaxation delay (D1) for quantitative accuracy acq1->acq2 proc1 Apply Fourier Transform acq2->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate all signals proc2->proc3 proc4 Identify and quantify impurities by comparing relative integrals proc3->proc4 G cluster_prep Sample Preparation cluster_analysis Combustion & Detection cluster_calc Calculation & Comparison prep1 Dry the sample to a constant weight to remove residual moisture prep2 Accurately weigh 1-3 mg of the sample into a tin or silver capsule prep1->prep2 ana1 Sample is combusted at ~1000°C in an oxygen-rich environment prep2->ana1 ana2 Combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube ana1->ana2 ana3 Gases are separated via chromatography ana2->ana3 ana4 Quantification by a thermal conductivity detector ana3->ana4 calc1 Calculate the mass percentages of C, H, and N ana4->calc1 calc2 Compare experimental values to theoretical values for C₅H₁₂N₂O calc1->calc2

References

A Comparative Guide to Assessing the Stereochemical Purity of 2-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not merely a matter of academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The seemingly subtle difference between enantiomers can lead to profound variations in pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical methodologies for assessing the stereochemical purity of 2-amino-N,N-dimethylpropanamide, a key chiral building block in various synthetic pathways. We will delve into the mechanistic underpinnings of each technique, offer field-proven insights into experimental design, and provide robust, self-validating protocols to ensure the generation of accurate and reliable data.

The Imperative of Stereochemical Purity in Drug Development

This compound, a derivative of the amino acid alanine, possesses a single stereocenter. The (S)- and (R)-enantiomers, while chemically identical in an achiral environment, can interact differently with the chiral milieu of biological systems, such as enzymes and receptors. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Undesired enantiomers can be inactive, lead to off-target effects, or even exhibit toxicity. Therefore, the ability to accurately quantify the enantiomeric excess (ee) of key chiral intermediates like this compound is paramount.

The choice of analytical technique for this assessment is dictated by a multitude of factors, including the required sensitivity, the sample matrix, available instrumentation, and the need for absolute configuration determination. This guide will compare and contrast the most powerful and widely adopted methods: chiral chromatography (both High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and classical polarimetry.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is a critical decision in the workflow of stereochemical purity assessment. Each technique offers a unique set of advantages and limitations.

Technique Principle Advantages Limitations Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP).High resolution and accuracy, applicable to a wide range of compounds, non-destructive, well-established for quality control.Can be time-consuming to develop methods, chiral columns can be expensive.Routine quality control, enantiomeric excess determination of final products and key intermediates.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High efficiency and sensitivity, often coupled with mass spectrometry (MS) for definitive identification.Requires derivatization to increase volatility, potential for thermal degradation of the analyte.Analysis of volatile and semi-volatile chiral compounds, impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer.Provides structural information, can determine absolute configuration (e.g., with Mosher's acid), relatively fast analysis once the derivatization is complete.Lower sensitivity compared to chromatographic methods, requires a pure chiral auxiliary, potential for signal overlap.Determination of enantiomeric excess and absolute configuration, mechanistic studies.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.Simple, non-destructive, and rapid measurement.Low sensitivity, requires a relatively pure and concentrated sample, provides no information on the nature of impurities, specific rotation value for the pure enantiomer must be known.Quick check of enantiomeric purity for known compounds, monitoring reactions.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral selector immobilized on the stationary phase.

Causality in Method Development: The choice of the chiral stationary phase (CSP) is paramount. For a small, polar molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases (e.g., teicoplanin-based) are excellent starting points.[1][2] The mobile phase composition is then optimized to achieve baseline separation of the enantiomeric peaks. A polar organic mobile phase, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol), is often effective with polysaccharide-based CSPs. For macrocyclic glycopeptide phases, a reversed-phase or polar ionic mode can be employed.[1]

Experimental Workflow: Chiral HPLC Analysis

Caption: Workflow for Chiral HPLC Analysis.

Protocol: Chiral HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A good starting point is a 90:10 (v/v) ratio. For basic compounds like this compound, the addition of a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For non-volatile compounds like amino amides, a derivatization step is necessary to increase their volatility and thermal stability.[3][4][5]

Causality in Derivatization: The primary amino group of this compound needs to be derivatized. A common and effective approach is a two-step derivatization: esterification of any potential carboxylic acid impurities followed by acylation of the amine. For this specific molecule, a single acylation step should be sufficient. Acylation with a reagent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) yields a volatile and thermally stable derivative suitable for GC analysis. The choice of a chiral stationary phase, such as Chirasil-Val, is crucial for the enantioseparation.[3][4]

Experimental Workflow: Chiral GC-MS Analysis

Caption: Workflow for Chiral GC-MS Analysis.

Protocol: Chiral GC-MS Method for this compound

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Chiral Column: A Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm I.D.).

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA).

  • Derivatization Procedure:

    • Dissolve approximately 1 mg of this compound in 200 µL of dichloromethane.

    • Add 100 µL of TFAA or HFBA.

    • Seal the vial and heat at 100 °C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Injection Volume: 1 µL (splitless injection).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400.

  • Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomers in the total ion chromatogram (TIC).

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess and can also be used to assign the absolute configuration of a chiral center. This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have different NMR spectra, allowing for their individual signals to be integrated.

Mosher's Acid: A Classic CDA: One of the most reliable CDAs for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[6][7] It is typically used as its more reactive acid chloride. The reaction of the (R)- and (S)-enantiomers of this compound with a single enantiomer of Mosher's acid chloride will produce a pair of diastereomeric amides. The protons (or fluorine atoms) in these diastereomers will experience different chemical environments, leading to separate signals in the ¹H (or ¹⁹F) NMR spectrum.

Logic of Absolute Configuration Determination with Mosher's Acid

Mosher's Acid Logic cluster_reaction Derivatization cluster_analysis NMR Analysis Analyte Racemic Amine (R)-Amine & (S)-Amine R_Mosher (R)-Mosher's Acid Chloride Analyte->R_Mosher React with S_Mosher (S)-Mosher's Acid Chloride Analyte->S_Mosher React with Diastereomers_R Diastereomeric Amides (R,R) & (S,R) R_Mosher->Diastereomers_R Forms Diastereomers_S Diastereomeric Amides (R,S) & (S,S) S_Mosher->Diastereomers_S Forms NMR_R Acquire ¹H NMR of (R,R) & (S,R) mixture Diastereomers_R->NMR_R NMR_S Acquire ¹H NMR of (R,S) & (S,S) mixture Diastereomers_S->NMR_S Compare Compare Chemical Shifts (δ) NMR_R->Compare NMR_S->Compare Delta_Delta Calculate Δδ = δS - δR Compare->Delta_Delta Assign Assign Absolute Configuration based on Δδ values Delta_Delta->Assign

Caption: Logic of absolute configuration determination with Mosher's acid.

Protocol: NMR Analysis with Mosher's Acid

  • Materials: (R)- and (S)-Mosher's acid chloride, this compound sample, deuterated chloroform (CDCl₃), dry NMR tubes, and a high-field NMR spectrometer.

  • Preparation of the (R)-Mosher's Amide:

    • In a dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of CDCl₃.

    • Add a small, clean, dry magnetic stir bar.

    • Add 1.1 equivalents of (R)-Mosher's acid chloride.

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.

  • Preparation of the (S)-Mosher's Amide:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 2 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's amide samples.

    • Identify a well-resolved proton signal for each diastereomer. The methyl protons on the dimethylamide group or the alpha-proton are good candidates.

    • Integrate the corresponding signals to determine the ratio of the diastereomers, which directly reflects the enantiomeric ratio of the starting material.

  • Absolute Configuration Assignment:

    • Carefully assign the proton signals in both spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed amide linkage.

    • Based on the established conformational model of Mosher's amides, the sign of the Δδ values can be used to assign the absolute configuration of the chiral center.

Polarimetry

Polarimetry is a classical and straightforward technique for assessing the stereochemical purity of a sample. It relies on the ability of chiral molecules to rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the enantiomer.

Principle and Application: A solution of an enantiomerically pure sample will rotate plane-polarized light in one direction (dextrorotatory, +), while its enantiomer will rotate the light by an equal magnitude in the opposite direction (levorotatory, -). A racemic mixture (50:50 of each enantiomer) will not rotate the light. The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. The specific rotation, [α], is a physical constant for a given compound under defined conditions (temperature, wavelength, solvent). The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known.

Protocol: Polarimetry Measurement

  • Instrumentation: A polarimeter.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Measure the observed rotation (α).

  • Calculation of Specific Rotation: [α] = α / (c * l) where:

    • [α] is the specific rotation

    • α is the observed rotation in degrees

    • c is the concentration in g/mL

    • l is the path length of the cell in decimeters (dm)

  • Calculation of Enantiomeric Excess: % ee = ([α]sample / [α]pure enantiomer) * 100 Note: The specific rotation of the enantiomers of this compound is not readily available in the commonly searched literature and would need to be determined experimentally or found in a specialized database.

Conclusion and Recommendations

The assessment of the stereochemical purity of this compound is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. This guide has provided a comprehensive comparison of the most effective analytical techniques for this purpose.

  • For routine quality control and accurate determination of enantiomeric excess , chiral HPLC is the recommended method due to its high resolution, robustness, and well-established protocols.

  • Chiral GC-MS is a powerful alternative, especially when high sensitivity and definitive identification are required, though it necessitates a derivatization step.

  • NMR spectroscopy with a chiral derivatizing agent like Mosher's acid is invaluable for determining the absolute configuration and for mechanistic studies, providing detailed structural information.

  • Polarimetry serves as a rapid and simple screening tool for a quick assessment of enantiomeric purity, provided a reference value for the specific rotation of the pure enantiomer is available.

The optimal choice of method will ultimately depend on the specific requirements of the analysis. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate strategy to ensure the stereochemical integrity of their chiral molecules.

References

A Technical Guide to 2-amino-N,N-dimethylpropanamide and its Potential in Drug Discovery: A Comparative Review of Alaninamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Therapeutic Potential of Alaninamide Derivatives

In the landscape of medicinal chemistry, small molecules derived from amino acids represent a promising frontier for the development of novel therapeutics. Among these, alaninamide derivatives have garnered significant attention for their diverse biological activities, particularly in the realm of central nervous system disorders. These compounds, characterized by an alanine backbone, offer a versatile scaffold for chemical modification, enabling the fine-tuning of their pharmacological properties. While extensive research has illuminated the potential of various alaninamide derivatives, this guide focuses on a specific, yet lesser-explored member of this family: 2-amino-N,N-dimethylpropanamide .

This technical guide provides a comprehensive literature review of this compound, contextualizing its potential within the broader class of alaninamide derivatives. Due to the limited publicly available experimental data specifically for this compound, this document will draw objective comparisons from published research on structurally similar alaninamides. We will delve into their synthesis, anticonvulsant properties, and the experimental protocols used to evaluate their efficacy and safety. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to explore the therapeutic potential of this intriguing class of compounds.

Physicochemical Properties of this compound

This compound, also known as N1,N1-Dimethylalaninamide, is a small molecule with the chemical formula C5H12N2O.[1] Its basic physicochemical properties are summarized in the table below, derived from publicly available chemical databases.

PropertyValueSource
Molecular Formula C5H12N2OPubChem[1]
Molecular Weight 116.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 124491-96-9PubChem[1]
InChIKey WSFGOLVWRKEQOW-UHFFFAOYSA-NPubChem[1]
SMILES CC(C(=O)N(C)C)NPubChem[1]

These properties establish the basic identity of the molecule and are crucial for any further computational or experimental work.

Synthesis of Alaninamide Derivatives: A General Overview

The synthesis of alaninamide derivatives, including this compound, typically involves standard peptide coupling reactions. A general synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product N-protected Alanine N-protected Alanine Amide Bond Formation Amide Bond Formation N-protected Alanine->Amide Bond Formation Dimethylamine Dimethylamine Dimethylamine->Amide Bond Formation Coupling Reagent Coupling Reagent Coupling Reagent->Amide Bond Formation Deprotection Deprotection Amide Bond Formation->Deprotection This compound This compound Deprotection->this compound

Figure 1: General synthetic workflow for this compound.

This process typically starts with an N-protected alanine (e.g., Boc- or Cbz-alanine) which is activated by a coupling reagent (e.g., DCC, HBTU). The activated alanine is then reacted with dimethylamine to form the corresponding N,N-dimethylamide. The final step involves the removal of the N-protecting group to yield the free amine, this compound. The choice of protecting group and coupling reagent can be optimized to maximize yield and purity.

Comparative Analysis: Anticonvulsant Activity of Alaninamide Derivatives

The following table summarizes the anticonvulsant activity of several key alaninamide derivatives from published studies.

CompoundMES ED₅₀ (mg/kg, i.p.)6 Hz (32 mA) ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI) in MES TestSource
(R)-AS-166.324.3> 500> 7.5[3]
Compound 548.045.2> 300> 6.25[3][4][5]

ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose): The dose at which 50% of the animals exhibit motor impairment. Protective Index (PI): Calculated as TD₅₀ / ED₅₀, a higher PI indicates a more favorable therapeutic window.

The data clearly indicates that alaninamide derivatives can exhibit significant anticonvulsant activity with favorable safety profiles. The structural variations among these derivatives influence their potency and toxicity, highlighting the importance of systematic structure-activity relationship (SAR) studies. It is plausible that this compound, as a core alaninamide structure, could serve as a valuable building block or starting point for the synthesis of novel anticonvulsant candidates.

Proposed Mechanism of Action

The anticonvulsant activity of alaninamide derivatives is believed to be mediated through the modulation of voltage-gated sodium channels. By blocking these channels, the compounds can inhibit the rapid and repetitive firing of neurons that is characteristic of seizures.

Mechanism_of_Action Alaninamide Derivative Alaninamide Derivative Voltage-gated Sodium Channel Voltage-gated Sodium Channel Alaninamide Derivative->Voltage-gated Sodium Channel blocks Action Potential Propagation Action Potential Propagation Voltage-gated Sodium Channel->Action Potential Propagation enables Seizure Activity Seizure Activity Neuronal Membrane Neuronal Membrane Action Potential Propagation->Seizure Activity contributes to

Figure 2: Proposed mechanism of anticonvulsant action.

Experimental Protocols

To facilitate further research into this compound and its derivatives, this section provides detailed, step-by-step methodologies for key in vivo and in vitro assays based on established protocols.[2][3][4][5]

Maximal Electroshock (MES) Seizure Test

This test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

Procedure:

  • Animal Preparation: Male albino mice (weighing 20-25 g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (e.g., this compound) is dissolved in a suitable vehicle and administered intraperitoneally (i.p.). A control group receives the vehicle alone.

  • Electrode Application: After a predetermined time (typically 30-60 minutes), a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the eyes of the mouse to ensure good electrical contact and minimize discomfort.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: The percentage of protected animals at each dose is calculated, and the ED₅₀ is determined using probit analysis.

Rotarod Test for Neurotoxicity

This test is used to assess motor coordination and identify potential neurological deficits or motor impairment caused by a test compound.

Apparatus:

  • Rotarod apparatus (a rotating rod)

Procedure:

  • Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 10 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days before the test.

  • Compound Administration: The test compound is administered i.p. at various doses.

  • Testing: At the time of peak effect of the compound, the mice are placed on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Measurement: The latency to fall from the rod is recorded for each animal.

  • Data Analysis: The TD₅₀, the dose at which 50% of the animals fall from the rod within a predetermined time, is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic potential of a compound on cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, HepG2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the alaninamide derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound remains to be published, the extensive research on the broader class of alaninamide derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The established anticonvulsant and antinociceptive properties of its structural analogs provide a compelling rationale for its further investigation.

Future research should focus on the synthesis and in-depth pharmacological characterization of this compound and its novel derivatives. The experimental protocols detailed in this guide provide a robust framework for such studies. By systematically exploring the structure-activity relationships within this chemical space, researchers can unlock the full therapeutic potential of alaninamide derivatives and contribute to the development of new and improved treatments for neurological disorders. The patent landscape for alaninamide derivatives in anticonvulsant therapies further underscores the commercial and clinical interest in this class of compounds, making this compound a molecule of significant interest for further exploration.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-amino-N,N-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product—A Commitment to Safety

In the fast-paced environment of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our scientists. Handling novel or sparsely documented reagents like 2-amino-N,N-dimethylpropanamide requires a proactive and informed approach to safety. This guide moves beyond mere compliance, offering a detailed operational plan rooted in the fundamental principles of chemical hazard management. Our objective is to empower you, our scientific colleagues, with the knowledge to handle this compound with the utmost confidence and safety, ensuring that your focus remains on groundbreaking research.

Hazard Assessment: Understanding the Adversary

While comprehensive toxicological data for this compound is not fully established, available Safety Data Sheets (SDS) for the compound and its close structural analogs provide a clear GHS classification that must be respected[1][2]. The primary hazards identified are significant and demand robust protective measures.

  • Skin Irritation (Category 2): Causes skin irritation upon contact[1][3].

  • Serious Eye Irritation (Category 2A): Poses a risk of serious eye irritation[1][3].

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol[1][3].

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Presents an acute oral toxicity hazard[1].

It is a critical scientific principle to treat compounds with incomplete toxicological profiles with a higher degree of caution[1][2]. Therefore, the following recommendations are designed to provide a comprehensive shield against these known hazards.

Personal Protective Equipment (PPE) Protocol: Your First Line of Defense

The selection of PPE is not a passive checklist but an active risk mitigation strategy. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive[1].

PPE Selection by Task

The nature of your interaction with this compound dictates the required level of protection. The following table summarizes the minimum PPE requirements for common laboratory tasks.

TaskEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport General VentilationNitrile Gloves (Single Pair)Safety GlassesLab CoatNot Required
Weighing & Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile Gloves (Double-gloved)Safety GogglesLab CoatRecommended (N95) if not in a contained enclosure
Solution Preparation Chemical Fume HoodNitrile Gloves (Double-gloved)Safety Goggles & Face ShieldLab CoatNot Required (within fume hood)
Reaction Workup & Purification Chemical Fume HoodNitrile Gloves (Double-gloved)Safety Goggles & Face ShieldLab CoatNot Required (within fume hood)
Causality of PPE Choices
  • Hand Protection: Double-gloving with nitrile gloves is recommended for handling the pure compound or its concentrated solutions. This practice provides a critical buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. While specific chemical resistance data for this compound is unavailable, nitrile is a robust choice for general amine-containing compounds. Always consult glove manufacturer charts for broad chemical resistance information[4].

  • Eye and Face Protection: Safety glasses are the absolute minimum. However, due to its classification as a serious eye irritant, safety goggles are mandated for any task involving open handling (weighing, solution prep)[1]. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure.

  • Body Protection: A standard laboratory coat is sufficient to protect against incidental skin contact[5]. Ensure it is fully buttoned.

  • Engineering Controls: The primary engineering control is a certified chemical fume hood. Its function is to contain and exhaust vapors, dusts, and aerosols, providing the most critical layer of protection against respiratory exposure[1]. All open-vessel handling of this compound must occur within a fume hood.

Step-by-Step Guide: Donning and Doffing PPE

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • First Pair of Gloves: Don your first pair of nitrile gloves.

  • Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of your lab coat sleeves.

  • Eye/Face Protection: Put on your safety goggles, followed by a face shield if the procedure requires it.

Doffing Procedure (The "Dirty-to-Clean" Workflow)
  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated waste container.

  • Lab Coat: Remove your lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your street clothes. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Wash Hands: Wash your hands thoroughly with soap and water.

  • Eye/Face Protection: Remove your face shield and/or goggles.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Final Hand Wash: Wash your hands again thoroughly.

Operational Plan: Spill Management and Waste Disposal

Even with the best precautions, accidents can happen. A clear plan for spill cleanup and waste disposal is non-negotiable.

Spill Response
  • Alert: Alert personnel in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Assess: Evaluate the spill size and potential for exposure. For minor spills within a fume hood, proceed with cleanup. For major spills or any spill outside of containment, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Cleanup (Minor Spill): Wear the full PPE outlined in the table above. Cover the spill with an inert, non-combustible absorbent material. Carefully scoop the material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a soap and water solution[6].

  • Dispose: Seal all contaminated materials (absorbent, gloves, wipes) in a vapor-tight plastic bag for disposal as hazardous waste[5][6].

Waste Disposal Protocol

In the absence of specific degradation protocols, all materials contaminated with this compound must be treated as hazardous waste[5].

  • Consult EHS: Your institution's EHS department is the final authority on waste disposal procedures and must be consulted[5].

  • Segregate Waste: Maintain separate, clearly labeled, and sealed waste containers for solids (contaminated filter paper, absorbent) and liquids (reaction mother liquors, contaminated solvents). Never mix waste streams unless explicitly approved by EHS[7].

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation[5].

  • Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials[7].

  • Pickup: Arrange for waste pickup through your institutional EHS office as per their established procedures[5].

Visual Decision Framework

The following diagram outlines the logical workflow for ensuring adequate protection when planning to work with this compound.

PPE_Decision_Workflow cluster_prep Phase 1: Pre-Operational Assessment cluster_ppe Phase 2: PPE & Control Selection cluster_disposal Phase 3: Post-Operational Plan start Task: Handle this compound hazard_review Review Hazards: - Skin Irritant (Cat 2) - Eye Irritant (Cat 2A) - Respiratory Irritant (Cat 3) - Acute Oral Tox (Cat 4) start->hazard_review scale_check Is the task open-vessel handling (weighing, solution prep)? fume_hood Mandatory Control: Work inside a certified Chemical Fume Hood scale_check->fume_hood Yes ppe_low Minimum PPE: - Nitrile Gloves - Safety Glasses - Lab Coat scale_check->ppe_low No (e.g., moving sealed container) ppe_high Required PPE: - Double Nitrile Gloves - Safety Goggles + Face Shield - Lab Coat fume_hood->ppe_high waste_gen Was waste generated? disposal_protocol Follow Hazardous Waste Protocol: 1. Segregate & Seal Container 2. Label Correctly 3. Store in Satellite Area 4. Contact EHS for pickup waste_gen->disposal_protocol

Caption: PPE selection workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N,N-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N,N-dimethylpropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。